Product packaging for Chromium chloride(Cat. No.:CAS No. 10025-73-7)

Chromium chloride

Cat. No.: B155145
CAS No.: 10025-73-7
M. Wt: 158.35 g/mol
InChI Key: QSWDMMVNRMROPK-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chromic Chloride (CrCl₃) is an inorganic compound valued in scientific research for its role as a catalyst and a source of trivalent chromium. As a catalyst, it functions as a Lewis acid in organic synthesis, enabling selective reductions and facilitating reactions like the nitroso Diels-Alder reaction . It is also a precursor in the production of organochromium complexes and catalyzes the trimerization of ethylene to 1-hexene . In materials science, Chromic Chloride is used in the chromate conversion coating process to enhance corrosion resistance on metal surfaces . In nutritional and biochemical research, Chromic Chloride serves as a vital source of trivalent chromium (Cr³⁺), an essential trace element. It is used to study chromium's role in carbohydrate, fat, and protein metabolism, particularly its function in potentiating insulin action as part of the glucose tolerance factor . This research is relevant to understanding glucose metabolism and insulin sensitivity . The compound is also employed as a mordant in textile dyeing research to improve color fastness and as a coagulant in water treatment studies . Chromic Chloride is generally considered to have low genotoxic activity in standard in vitro assays, such as the Ames test . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Cr B155145 Chromium chloride CAS No. 10025-73-7

Properties

Key on ui mechanism of action

Metallic chromium has no biological activity. Chromium is referred as a glucose tolerance factor. This glucose tolerance factor is a complex of molecules. Glycine, cysteine, glutamic acid and nicotinic acid along with chromium form this complex.
The aim of this study was to evaluate the impact of three different chromium forms as chromic chloride (CrCl3), chromium picolinate (CrPic), and a newly synthesized complex of chromium chelated with small peptides (CrSP) on glucose uptake and metabolism in vitro. In cultured skeletal muscle cells, chromium augmented insulin-stimulated glucose uptake and metabolism as assessed by a reduced glucose concentration of culture medium. At the molecular level, insulin significantly increased the mRNA levels of insulin receptor (IR), glucose transporter 4 (GLUT4), glycogen synthase (GS), and uncoupling protein-3 (UCP3), and these impacts can be enhanced by the addition of chromium, especially in the form of CrSP. Collectively, results of this study demonstrate that chromium improves glucose uptake and metabolism through upregulating the mRNA levels of IR, GLUT4, GS, and UCP3 in skeletal muscle cells, and CrSP has higher efficacy on glucose uptake and metabolism compared to the forms of CrCl3 and CrPic.

CAS No.

10025-73-7

Molecular Formula

Cl3Cr

Molecular Weight

158.35 g/mol

IUPAC Name

chromium(3+) trichloride

InChI

InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3

InChI Key

QSWDMMVNRMROPK-UHFFFAOYSA-K

Canonical SMILES

Cl[Cr](Cl)Cl

boiling_point

Dissociates above 1300C (EPA, 1998)
1300 °C (decomposes)

Color/Form

Violet, lustrous, hexagonal, crystalline scales
Red-violet crystals
Bright purple plates

density

2.87 (EPA, 1998) - Denser than water;  will sink
2.87 at 25 °C
2.87 g/cm³

melting_point

2106 °F (EPA, 1998)
1152 °C

Other CAS No.

39345-92-1
50925-66-1
10025-73-7

physical_description

Chromic chloride appears as blue or green colored crystals dissolved in water. Denser than water. Corrosive to metals.
Violet, lustrous, crystals;  [Merck Index] Sparingly soluble in water at 20 deg C;  [ACGIH]
VIOLET CRYSTALS.

Pictograms

Corrosive; Acute Toxic; Irritant; Environmental Hazard

Related CAS

10060-12-5 (hexahydrate)
10025-73-7 (Parent)

shelf_life

Stable under recommended storage conditions
Extremely unstable

solubility

Insoluble in water
Insoluble in alcohol
Slightly soluble in hot water. Insoluble in cold water, alcohol, acetone, methanol, and ether
Addition of a trace of chromium dichloride (CrCl2) or wetting agent aid in rapid solution in water, alcohol
Solubility in water: none

Synonyms

chromic chloride
chromic chloride anhydrous
chromic chloride hexahydrate
chromic chloride, 51Cr-labeled
chromium chloride (CrCl3)
chromium trichloride
chromium(iii) chloride

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for Chromic Chloride

Synthesis of Solid Solutions Involving Chromic Chloride

Solid solutions incorporating chromic chloride, such as Cr₁₋ₓRuₓCl₃, are of interest for exploring novel properties in two-dimensional materials rsc.orgresearchgate.netnih.gov. The synthesis of these solid solutions typically involves combining the constituent metal chlorides in desired ratios rsc.org.

Chemical Vapour Transport for CrCl₃–RuCl₃ Solid Solutions

Chemical Vapour Transport (CVT) is a well-established technique used for the synthesis and crystal growth of various solid-state compounds, including transition metal halides researchgate.net. This method has been successfully applied to the synthesis of CrCl₃–RuCl₃ solid solutions, yielding both bulk crystals and micro- and nanosheets rsc.orgresearchgate.netnih.govrsc.orgresearchgate.netarxiv.orgqucosa.deb-tu.de.

The synthesis of Cr₁₋ₓRuₓCl₃ solid solution powder, which serves as the source material for CVT, involves weighing and mixing purified CrCl₃ and RuCl₃ powders in the desired stoichiometric ratio rsc.org. The total amount of material used is typically on the order of a few millimoles rsc.org. This powder mixture is then sealed in a fused silica (B1680970) ampoule, often under vacuum conditions (e.g., approximately 3 × 10⁻³ mbar) rsc.org. The ampoule is subsequently subjected to a tempering process at elevated temperatures, such as 650 °C for 100 hours, within a muffle furnace rsc.org. To ensure the formation of a homogeneous solid solution, the resulting powder is typically ground and subjected to the tempering procedure multiple times (e.g., three heat treatments in total) rsc.org.

For the deposition of micro- and nanosheets or the growth of single crystals from the synthesized solid solution powder, CVT is employed in a temperature gradient rsc.orgresearchgate.netnih.govrsc.orgresearchgate.netarxiv.org. This bottom-up approach allows for the direct deposition of crystals onto a substrate without the necessity of an external transport agent rsc.orgnih.govrsc.orgresearchgate.netarxiv.org. However, Cl₂ gas can act as an intrinsically generated transport agent, formed through marginal decomposition of the mixed crystals rsc.org.

Specific temperature gradients have been explored for the CVT process. For the deposition of micro- and nanosheets, temperature gradients such as 575 °C → 525 °C for 2 hours or 650 °C → 600 °C for 0.5 hours have been used rsc.orgresearchgate.netnih.govrsc.org. Crystal growth by CVT has also been performed, for instance, in a temperature gradient from 600 °C → 550 °C for 60 hours acs.org.

Thermodynamic simulations play a crucial role in understanding and predicting the CVT process for Cr₁₋ₓRuₓCl₃ solid solutions rsc.orgresearchgate.netnih.govrsc.org. These simulations have identified CrCl₃(g), CrCl₄(g), RuCl₃(g), and RuCl₄(g) as the primary transport-relevant vapour species rsc.org. The simulations also predict an enrichment of chromium chloride in the deposited crystals in the sink compared to the initial composition in the source material rsc.orgresearchgate.netnih.govrsc.org. The composition of the deposited crystals can be controlled by adjusting the starting composition and the initial amount of material researchgate.net.

The resulting Cr₁₋ₓRuₓCl₃ solid solutions have been characterized using various techniques to confirm their purity, quality, and structural properties rsc.orgresearchgate.netnih.govrsc.orgarxiv.org. X-ray diffraction (XRD) analysis has shown that the unit cell parameters of the Cr₁₋ₓRuₓCl₃ solid solution series generally follow Vegard's law across the whole composition range, with only slight deviations observed rsc.orgresearchgate.netrsc.orgqucosa.deresearchgate.net.

The unit cell parameters for the Cr₁₋ₓRuₓCl₃ solid solution across the composition range generally follow Vegard's law rsc.orgresearchgate.netnih.govrsc.org. The parameters vary between the values for pure CrCl₃ (x=0) and pure RuCl₃ (x=1) rsc.orgresearchgate.netnih.govrsc.org.

Here is a table illustrating the approximate range of unit cell parameters for the Cr₁₋ₓRuₓCl₃ solid solution based on reported data:

ParameterCrCl₃ (x=0) (Å or °)RuCl₃ (x=1) (Å or °)
a5.958(6) rsc.orgresearchgate.netnih.govrsc.org5.9731(5) rsc.orgresearchgate.netnih.govrsc.org
b10.3328(20) rsc.orgresearchgate.netnih.govrsc.org10.34606(21) rsc.orgresearchgate.netnih.govrsc.org
c6.110(5) rsc.orgresearchgate.netnih.govrsc.org6.0385(5) rsc.orgresearchgate.netnih.govrsc.org
β108.522(15) rsc.orgresearchgate.netnih.govrsc.org108.8314(14) rsc.orgresearchgate.netnih.govrsc.org

The homogeneity and composition of the synthesized solid solutions have been confirmed by techniques such as energy dispersive X-ray spectroscopy (EDX) arxiv.orgqucosa.de. X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and Raman spectroscopy have also been utilized to assess the purity and quality of the synthesized crystals rsc.orgresearchgate.netnih.govrsc.org.

Advanced Studies in Coordination Chemistry of Chromic Chloride

Structure and Isomerism of Chromium(III) Chloride Hydrates

Chromium(III) chloride is known to exist in various hydrated forms, characterized by the general formula CrCl₃·nH₂O. These hydrates exhibit a fascinating phenomenon known as hydration isomerism, where isomers differ in the distribution of water molecules between the inner coordination sphere of the chromium(III) ion and the outer lattice. libretexts.orgtardigrade.in The most common hydrate (B1144303) is the hexahydrate, CrCl₃·6H₂O, which can exist as distinct isomers. wikipedia.org

Three well-characterized hydration isomers of CrCl₃·6H₂O are known:

Violet isomer: [Cr(H₂O)₆]Cl₃ - In this isomer, all six water molecules are coordinated to the central chromium(III) ion, with the three chloride ions acting as counterions outside the coordination sphere. libretexts.org

Pale green isomer: [CrCl(H₂O)₅]Cl₂·H₂O - This isomer features five water molecules and one chloride ion coordinated to the chromium(III) center, with two chloride ions and one water molecule in the crystal lattice. libretexts.orgwikipedia.org

Dark green isomer: [CrCl₂(H₂O)₄]Cl·2H₂O - This is the most common commercial form. wikipedia.orgcollegedunia.com Here, four water molecules and two chloride ions are coordinated to the chromium(III) ion, with one chloride ion and two water molecules in the lattice. libretexts.orgwikipedia.org The coordinated chloride ligands in this isomer adopt a trans arrangement. wikipedia.org

These hydration isomers exhibit different physical properties, notably their color and their reactivity towards precipitating agents like silver nitrate (B79036). libretexts.orgbrainly.in For instance, treating the violet isomer with silver nitrate solution precipitates all three chloride ions, while the pale green and dark green isomers precipitate two and one chloride ion, respectively. libretexts.orgbrainly.in

Isomer FormulaColorCoordinated Ligands (Inner Sphere)Lattice Ions/Molecules (Outer Sphere)
[Cr(H₂O)₆]Cl₃Violet[Cr(H₂O)₆]³⁺3 Cl⁻
[CrCl(H₂O)₅]Cl₂·H₂OPale green[CrCl(H₂O)₅]²⁺2 Cl⁻, 1 H₂O
[CrCl₂(H₂O)₄]Cl·2H₂ODark green[CrCl₂(H₂O)₄]⁺1 Cl⁻, 2 H₂O

The anhydrous form of chromium(III) chloride, CrCl₃, is a violet solid with a layered structure akin to that of YCl₃. wikipedia.orgcollegedunia.com In this structure, Cr³⁺ ions occupy one-third of the octahedral holes between alternating layers of a pseudo-cubic close-packed lattice of Cl⁻ ions. collegedunia.com The weak bonding between these layers contributes to the flaky appearance of anhydrous CrCl₃. collegedunia.com Unlike its hydrated counterparts, anhydrous CrCl₃ is kinetically inert and dissolves very slowly in water unless a reducing agent is present to catalyze the dissolution process. wikipedia.orgcollegedunia.com

Formation and Characterization of Hexaaquachromium(III) and Halogenated Aqua Complexes

The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is a fundamental species in the aqueous chemistry of chromium(III). It is the predominant form of Cr³⁺ in acidic aqueous solutions and is characterized by an octahedral coordination geometry around the central chromium ion. chemguide.co.ukphysicsandmathstutor.comresearchgate.net The formation of [Cr(H₂O)₆]³⁺ occurs when chromium(III) salts, such as the violet isomer of CrCl₃·6H₂O, dissolve in water. libretexts.orgresearchgate.net

The hexaaquachromium(III) ion is relatively inert to ligand substitution compared to complexes of more labile metal ions. uva.es However, in aqueous solutions containing halide ions, particularly chloride, ligand exchange can occur, leading to the formation of halogenated aqua complexes. chemguide.co.uklibretexts.org This process involves the sequential replacement of coordinated water molecules by halide ions.

For chromium(III) chloride, the dissolution of the green hydrated forms, which already contain coordinated chloride ions, leads to solutions containing a mixture of aqua and chloroaqua complexes. chemguide.co.ukresearchgate.netlibretexts.org The most commonly observed species in solutions derived from the dark green hexahydrate is the trans-[CrCl₂(H₂O)₄]⁺ ion, which contributes to the characteristic green color of these solutions. wikipedia.orglibretexts.org Other species, such as [CrCl(H₂O)₅]²⁺ and [Cr(H₂O)₆]³⁺, can also exist in equilibrium, with the distribution depending on factors like concentration, temperature, and pH. researchgate.net

The formation and interconversion of these chloroaqua complexes are generally slow processes. uva.esresearchgate.net Studies using techniques like capillary electrophoresis have been employed to separate and characterize these different chromium(III) species in solution and to investigate the kinetics of their interconversion. researchgate.net The octahedral geometry is believed to be maintained in these halogenated aqua complexes. researchgate.net

Chromic Chloride as a Precursor for Diverse Chromium Complexes

Anhydrous and hydrated chromium(III) chloride serve as versatile starting materials for the synthesis of a wide range of chromium(III) coordination complexes. The lability introduced by certain reaction conditions or the presence of catalytic amounts of chromium(II) allows for the replacement of chloride and water ligands by various other donor ligands. wikipedia.orgcollegedunia.com

Synthesis of Octahedral Chromium(III) Complexes

Chromium(III) typically exhibits a coordination number of six, forming octahedral complexes. 4college.co.uk CrCl₃ is a common precursor for synthesizing such complexes by reacting it with appropriate ligands. tsijournals.com The synthesis often involves refluxing CrCl₃ or its hydrate with the desired ligand in a suitable solvent, such as ethanol (B145695) or methanol. tsijournals.comuoi.gr

Examples of octahedral chromium(III) complexes synthesized from CrCl₃ include those with bidentate ligands like ethylenediamine (B42938) (en), forming complexes such as [Cr(en)₃]Cl₃·2H₂O. uoi.gr The synthesis of such complexes often requires careful control of reaction conditions, including the use of reducing agents or specific solvents to facilitate the ligand exchange process. uoi.gr

Heteroleptic Trivalent Chromium Complexes

Chromium(III) chloride is also used to synthesize heteroleptic complexes, which contain more than one type of ligand coordinated to the central chromium ion. These complexes can be formed by reacting CrCl₃ with a mixture of different ligands or by sequential ligand substitution reactions. The nature of the ligands, their denticity, and the reaction conditions influence the composition and structure of the resulting heteroleptic complexes.

Complexes with N-donor Ligands (e.g., 1,10-phenanthroline (B135089), macrocycles, urea (B33335), pyridine)

Chromium(III) chloride is widely used for the synthesis of complexes containing nitrogen-donor ligands. These ligands can be monodentate, bidentate, or polydentate, leading to complexes with varying coordination geometries and properties.

1,10-phenanthroline (phen): This bidentate ligand readily forms stable complexes with chromium(III). Reactions of CrCl₃ with 1,10-phenanthroline can yield complexes such as [Cr(phen)₃]³⁺ or mixed-ligand complexes containing both phen and chloride or water ligands. fishersci.befishersci.comuni.lu

Macrocycles: Macrocyclic ligands containing nitrogen donor atoms can encapsulate the chromium(III) ion, forming highly stable complexes. CrCl₃ can serve as a precursor for the synthesis of these macrocyclic complexes, which often exhibit unique structural and electronic properties.

Urea: Urea can act as a ligand, coordinating to metal ions through its oxygen or nitrogen atoms. fishersci.cawikipedia.orgnih.govnih.gov Chromium(III) complexes with urea have been synthesized using CrCl₃ as the starting material.

Pyridine (B92270): Pyridine and its derivatives are common monodentate N-donor ligands. nih.govnih.govflybase.orgwikipedia.org Reactions of CrCl₃ with pyridine can lead to the formation of complexes where pyridine molecules replace chloride or water ligands in the coordination sphere. up.ac.za

The synthesis of these complexes often involves refluxing CrCl₃ with the respective N-donor ligand in a suitable solvent. tsijournals.com The stoichiometry of the reactants and the reaction conditions are crucial in determining the nature and composition of the final chromium(III) complex.

Complexes with S- and P-donor Ligands

In addition to N-donor ligands, chromium(III) chloride is also utilized in the synthesis of complexes containing sulfur (S) and phosphorus (P) donor ligands. These ligands can impart different electronic and steric properties to the chromium center, leading to complexes with potential applications in catalysis and other fields.

S-donor ligands: Ligands containing sulfur atoms, such as thiols or thioethers, can coordinate to chromium(III). Synthesis of chromium(III) complexes with S-donor ligands from CrCl₃ has been reported, often involving reactions in non-aqueous solvents. tsijournals.com

P-donor ligands: Phosphine (B1218219) ligands, which contain phosphorus donor atoms, are widely used in coordination chemistry. researchgate.net CrCl₃, particularly in the form of its THF adduct, CrCl₃(THF)₃, can be used as a precursor for the synthesis of chromium(III) complexes with phosphine ligands. up.ac.zaresearchgate.net These complexes have been explored for their catalytic activities, such as in the oligomerization of olefins. wikipedia.orgresearchgate.net

The synthesis of complexes with S- and P-donor ligands from CrCl₃ often requires careful exclusion of moisture and oxygen due to the sensitivity of some of these ligands and the resulting complexes.

Organic-Inorganic Hybrid Salt and Mixed Ligand Complexes

Organic-inorganic hybrid salts and mixed ligand complexes involving chromium(III) chloride have garnered interest due to their potential applications in various fields, including catalysis, magnetism, medicine, and material science. frontiersin.orgnih.gov These materials often embed particles of metal complexes within a matrix, such as a silicon oxide matrix in materials prepared by the sol-gel method. researchgate.net

The synthesis of these complexes often utilizes chromium(III) chloride hexahydrate (CrCl₃·6H₂O) as a metal precursor. frontiersin.orgacs.org For instance, organic-inorganic hybrid salts and mixed ligand Cr(III) complexes containing natural flavonoids like chrysin (B1683763) have been synthesized and characterized. frontiersin.orgnih.govnih.gov These complexes can be formed by reacting chromium(III) chloride hexahydrate with specific organic ligands. acs.org The resulting complexes can exhibit octahedral geometries around the chromium(III) center, as suggested by experimental data and computational studies. frontiersin.orgnih.govnih.gov

In the synthesis of mixed ligand complexes, careful control of the reaction conditions, such as the sequential addition of ligands, can influence the resulting complex composition. acs.org The absence of a chloride ion in the final Cr(III) complex can occur, especially in the presence of salts like sodium acetate (B1210297), which can facilitate the coordination of acetate groups instead of chloride. acs.org

Studies on chromium chloride complexes bearing N-substituted diphosphinoamine (PNP) ligands, such as {[Ph₂PN(R)PPh₂]CrCl₂(μ-Cl)}₂, have shown their catalytic activity in ethylene (B1197577) oligomerization. acs.org The catalytic performance, including activity and selectivity towards specific products like 1-hexene (B165129) and 1-octene, is influenced by the nature of the substituent (R) on the PNP ligand. acs.org

Spectroscopic Techniques for Coordination Complex Characterization

Spectroscopic techniques are indispensable tools for elucidating the structure and electronic properties of chromic chloride coordination complexes.

UV-Vis Spectroscopy

UV-Vis absorption spectroscopy is widely used to study chromium(III) complexes, providing insights into their electronic transitions and coordination environment. ukessays.comrsc.orgdocbrown.info The color of chromium(III) complexes is directly related to their UV-Vis absorption spectra, as the absorption of light in the visible region corresponds to electronic transitions within the complex. rsc.orgdocbrown.info

For chromium(III) in an octahedral ligand field, the d orbitals are split into lower energy t₂g and higher energy eg sets. ukessays.comumass.edu Electronic transitions between these levels give rise to characteristic absorption bands in the UV-Vis spectrum. ukessays.comdocbrown.infoumass.edu The position and intensity of these bands are sensitive to the nature of the ligands coordinated to the chromium center. ukessays.comdocbrown.info

For example, the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, typically exhibits absorption bands in the violet and yellow-orange regions of the spectrum. docbrown.info The substitution of water ligands by chloride ions leads to the formation of aqua-chloro complexes, such as [Cr(H₂O)₅Cl]²⁺ and [Cr(H₂O)₄Cl₂]⁺, which exhibit different colors (green and dark green, respectively) and corresponding shifts in their UV-Vis spectra. docbrown.inforesearchgate.net The substitution of each water molecule by a chloride ion can result in a red shift of the absorption bands. researchgate.net

UV-Vis spectroscopy, in conjunction with thermodynamic modeling, has been used to investigate the speciation of chromium aqua and chloro complexes in solutions, helping to identify the different complex species present in equilibrium. rsc.org

X-ray Crystal Structure Determination

Studies utilizing X-ray crystallography have revealed that chromium(III) ions in many complexes, including those with macrocyclic ligands, adopt a distorted octahedral geometry. nih.govtandfonline.com For instance, complexes of chromium(III) with ethylene cross-bridged cyclam and cyclen ligands have been characterized by X-ray crystal structure determination, showing distorted octahedral coordination and specific ligand conformations. nih.gov

X-ray diffraction studies of chromium complexes can provide precise structural parameters. For example, in dinuclear chromium(III) complexes bridged by hydroxide (B78521) groups and amine arms, X-ray crystallography can determine the Cr-O-Cr angles and Cr-N bond distances. tandfonline.com In dinuclear chromium complexes with bridging ligands, X-ray structures can show the arrangement of the metal centers and the bridging groups, as well as metal-metal distances. rsc.org

X-ray Diffraction Studies of Concentrated Chromic Chloride Solutions

X-ray diffraction studies of concentrated chromic chloride solutions provide insights into the complex formation and hydration structures in the liquid phase. aip.orgaip.org This technique allows for the quantitative analysis of complex formation between Cr³⁺ and Cl⁻ ions by comparing experimental and calculated structure functions. aip.orgaip.org

These studies can determine the average number of chloride ions bonded to chromium in solution, which is consistent with equilibrium constants. aip.orgaip.org In concentrated neutral chromium(III) chloride solutions, species such as [Cr(H₂O)₆]³⁺, [Cr(H₂O)₅Cl]²⁺, and [Cr(H₂O)₄Cl]⁺₂ have been identified. aip.orgaip.org In acidic solutions, evidence for the neutral species [Cr(H₂O)₃Cl₃] has been obtained. aip.orgaip.org

X-ray diffraction also confirms the octahedral water coordination around chloride ions and supports the presence of well-defined second coordination shells around Cr³⁺ ions, based on the structural parameters of water molecules in subsequent hydration shells. aip.orgaip.org Studies have also shown the existence of intermediate-range order in very concentrated aqueous solutions of salts like chromium nitrate and cerium chloride, as indicated by prepeaks in the X-ray diffraction patterns. uc.pt

Magnetic Properties of Chromic Chloride Complexes

The magnetic properties of chromic chloride complexes are primarily determined by the presence of unpaired electrons in the chromium ion, specifically chromium(III) which has a d³ electron configuration. ontosight.ailibretexts.orglibretexts.org These properties are influenced by the coordination environment and crystal field splitting. fiveable.me

Spin States and Crystal Field Splitting

In an octahedral ligand field, the five d orbitals of the chromium(III) ion split into a lower energy t₂g set and a higher energy eg set. ukessays.comumass.edulibretexts.orglibretexts.org The energy difference between these sets is known as the crystal field splitting energy (Δo). ukessays.comumass.edulibretexts.orglibretexts.org For a d³ ion like Cr³⁺, the three electrons will occupy the three degenerate t₂g orbitals with their spins parallel, according to Hund's rule. libretexts.orglibretexts.org This electron configuration results in three unpaired electrons. libretexts.orglibretexts.org

The spin state of a metal complex is determined by the balance between the crystal field splitting energy (Δo) and the spin-pairing energy (P). libretexts.orglibretexts.org A high-spin configuration occurs when Δo is less than P, leading to the maximum number of unpaired electrons. libretexts.orglibretexts.orgfiveable.me For Cr³⁺ (d³), the electron configuration in an octahedral field is typically t₂g³eg⁰, resulting in three unpaired electrons and a high-spin state, regardless of whether the ligands are considered strong or weak field, because the first three electrons will always occupy the lower energy t₂g orbitals singly before pairing energy becomes a factor for the eg orbitals. umass.edulibretexts.orglibretexts.org

The magnetic moment of a chromium(III) complex can be experimentally determined and is related to the number of unpaired electrons. nih.govresearchgate.net A magnetic moment of approximately 3.95 B.M. has been reported for some chromium(III) complexes, which is consistent with the presence of three unpaired electrons expected for a high-spin d³ system. nih.gov However, deviations from the spin-only magnetic moment can occur due to factors like spin-orbit coupling or ferromagnetic interactions between metal ions in multinuclear complexes. openmedicinalchemistryjournal.com

The magnitude of Δo is influenced by the charge on the metal ion, the position of the metal in the periodic table, and the nature of the ligands. libretexts.orglibretexts.org Ligands can be arranged in a spectrochemical series based on their ability to cause d-orbital splitting. umass.edu

Magnetic Moment Analysis

The magnetic properties of chromium(III) complexes are primarily determined by the electronic configuration of the Cr³⁺ ion, which is d³. In an octahedral ligand field, the d³ configuration results in a quartet spin ground state (S = 3/2) with three unpaired electrons. up.ac.zaresearchgate.net The spin-only magnetic moment for a d³ ion is calculated using the formula μ_spin-only = g√[S(S+1)], where g is the electron g-factor (approximately 2.0023) and S is the total spin quantum number. For Cr³⁺, S = 3/2, leading to a spin-only magnetic moment of approximately 3.87 Bohr Magnetons (B.M.).

Experimental magnetic moment analysis provides valuable insights into the electronic structure and the presence of any magnetic interactions between chromium centers in polynuclear complexes. Deviations from the spin-only value can indicate orbital contributions to the magnetic moment or magnetic coupling (ferromagnetic or antiferromagnetic) between multiple paramagnetic centers.

Studies on various chromium(III) complexes have reported magnetic moments close to the spin-only value for octahedral Cr³⁺. For instance, some synthesized chromium(III) complexes with Schiff base ligands showed magnetic moments in the range of 3.71-3.84 B.M. at room temperature, consistent with three unpaired electrons and suggesting an octahedral geometry around the chromium ion. jocpr.com Another study on a chlorohydroxo-substituted cross-bridged cyclam chromium(III) complex reported a magnetic moment of 3.95 B.M., also indicative of a Cr(III) ion with three unpaired electrons in a distorted octahedral environment. nih.gov

In polynuclear chromium(III) complexes, magnetic moment analysis as a function of temperature can reveal the nature and strength of magnetic exchange interactions. For example, trinuclear oxo-centered chromium(III) complexes have been investigated for their magnetic properties. figshare.com In such systems, the magnetic behavior is influenced by the coupling between the three Cr³⁺ centers, which can be modeled using appropriate spin Hamiltonians. figshare.com Experimental data for these complexes measured over a temperature range (e.g., 2-300 K) can be fitted to theoretical models to determine exchange coupling constants (J values), which quantify the strength of the magnetic interaction. figshare.com Antiferromagnetic coupling, where neighboring spins align antiparallel, is commonly observed in such bridged systems, leading to a decrease in the effective magnetic moment at lower temperatures. tandfonline.comubc.ca

The magnetic moment is typically determined using techniques such as the Gouy method or vibrating sample magnetometry (VSM). jocpr.comtandfonline.com

Here is a table summarizing representative magnetic moment data for some chromium(III) complexes:

Complex TypeLigand EnvironmentTemperature (K)Magnetic Moment (μ_eff, B.M.)Reference
Mononuclear Chromium(III)Schiff base ligandsRoom Temp3.71 - 3.84 jocpr.com
Mononuclear Chromium(III)Cross-bridged cyclam (chlorohydroxo)Solid State3.95 nih.gov
Binuclear Chromium(III)μ-terephthalato bridge with bipyridine/phenanthroline4-300(Variable, indicates coupling) tandfonline.com
Trinuclear Oxo-Centered Chromium(III)μ₃-O, μ₂-carboxylate bridges2-300(Variable, indicates coupling) figshare.com
Chain-structured cis-hydroxoaquachromium(III)μ-H₃O₂⁻ bridgesNot specified(Indicates antiferromagnetic coupling) ubc.ca

Note: Magnetic moments for polynuclear complexes are temperature-dependent and the values listed may represent a range or a value at a specific temperature.

Supramolecular Features and Intermolecular Interactions in Chromium(III) Complexes

Supramolecular chemistry focuses on chemical systems larger than single molecules that are held together and organized by intermolecular interactions. In the context of chromium(III) complexes, these interactions play a crucial role in determining crystal packing, solid-state structures, and potentially influencing properties such as solubility, reactivity, and even biological activity. scirp.orgpsu.eduresearchgate.netnih.govnih.gov

Chromium(III) complexes, particularly those with charged ligands or counterions, often engage in a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, electrostatic interactions (ion pairing), and van der Waals forces. up.ac.zascirp.orgpsu.eduresearchgate.netiucr.org

Hydrogen bonding is a prevalent intermolecular interaction in chromium(III) complexes, especially in the presence of ligands with N-H or O-H groups or when water molecules or other protic solvents are involved in the crystal structure as co-crystallized molecules or ligands. researchgate.netscirp.orgpsu.eduresearchgate.netresearchgate.net These hydrogen bonds can occur between coordinated ligands, counterions, and solvent molecules, leading to the formation of extended networks, chains, or layers in the solid state. researchgate.netscirp.orgpsu.eduresearchgate.net For example, in some chromium(III) complexes, hydrogen bonds involving N-H groups of amine ligands or O-H groups of coordinated water molecules act as donor groups, while anions (like bromide or dichromate) or oxygen atoms from other ligands or solvent molecules act as acceptor groups. scirp.orgpsu.eduiucr.org These interactions contribute significantly to the stabilization of the crystal lattice. psu.edu

Electrostatic interactions, particularly ion pairing between charged chromium(III) complex cations and counterions, are fundamental in the crystal packing of ionic chromium(III) salts. scirp.orgpsu.eduiucr.org These strong interactions dictate the arrangement of ions in the lattice and work in concert with other weaker forces to stabilize the solid-state structure. psu.edu The nature and size of the counterion can influence the crystal packing and the types of additional intermolecular interactions observed. iucr.orgiucr.org

The interplay of these intermolecular forces can lead to the formation of intricate supramolecular architectures, such as 3D networks, molecular ribbons, or layered structures. scirp.orgpsu.eduiucr.orgresearchgate.net Techniques like single-crystal X-ray diffraction are crucial for determining the detailed arrangement of molecules in the solid state and identifying the specific intermolecular interactions present. figshare.compsu.eduresearchgate.netresearchgate.netiucr.orgiucr.org Hirshfeld surface analysis and related 2D fingerprint plots are computational tools that can complement crystallographic data by providing a visual representation and quantitative analysis of the different types of intermolecular contacts within a crystal structure. scirp.orgresearchgate.netresearchgate.net

Research into the supramolecular features and intermolecular interactions of chromium(III) complexes is important for understanding their solid-state properties, designing new materials with desired characteristics (e.g., in crystal engineering or for applications in areas like magnetism or catalysis), and elucidating their behavior in biological environments. scirp.orgnih.govnih.govresearchgate.net

Catalytic Applications and Mechanistic Investigations of Chromic Chloride

Role as a Lewis Acid in Organic Synthesis

As a Lewis acid, chromic chloride can accept an electron pair, a characteristic that makes it an effective catalyst in numerous organic reactions. nbinno.com It activates substrates, typically by coordinating to a lone pair on a heteroatom, which enhances their reactivity toward nucleophiles. scispace.combyjus.com This property is fundamental to its application in facilitating selective chemical transformations. chemiis.com

Chromic chloride is utilized in organic synthesis for the in situ preparation of chromium(II) chloride (CrCl₂), a powerful and selective reducing agent. This transformation is typically achieved by reacting chromic chloride with a reducing agent like lithium aluminum hydride or zinc dust. The resulting Cr(II) species is highly effective in the reduction of various functional groups.

A key application of this system is the reduction of alkyl halides. The Cr(II) reagent, generated from CrCl₃, can efficiently reduce alkyl chlorides and bromides to the corresponding alkanes. This method is particularly valuable for its chemoselectivity, allowing for the reduction of specific halides in the presence of other sensitive functional groups that might be affected by less selective, more reactive reducing agents. The reaction is also instrumental in the synthesis of (E)-alkenyl halides.

The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org In the hetero-Diels-Alder variant, a heteroatom is part of the diene or dienophile. Chromic chloride has been identified as an effective Lewis acid catalyst for the nitroso Diels-Alder reaction, where a nitroso compound acts as the dienophile. byjus.com

In this catalytic cycle, the chromic chloride coordinates to the oxygen or nitrogen atom of the nitroso compound. This coordination withdraws electron density from the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). byjus.com This electronic activation significantly accelerates the [4+2] cycloaddition reaction with a conjugated diene, leading to the formation of a dihydro-1,2-oxazine ring system. The use of a Lewis acid catalyst like chromic chloride not only increases the reaction rate but can also influence the regioselectivity and stereoselectivity of the cycloaddition, making it a valuable tool for constructing complex heterocyclic molecules.

Catalysis in Polymer Chemistry

Chromium-based catalysts, often derived from chromic chloride, are of paramount importance in the polymer industry. They are used to produce a significant portion of the world's polyethylene (B3416737) and are key to the selective synthesis of short-chain alpha-olefins, which are valuable comonomers. le.ac.uk

Chromic chloride serves as a crucial precursor for catalysts used in both the polymerization and selective oligomerization of ethylene (B1197577). When activated by co-catalysts, typically alkylaluminum compounds such as methylaluminoxane (B55162) (MAO), CrCl₃-based systems form highly active catalytic species. mdpi.com

The primary application lies in the selective oligomerization of ethylene to produce linear alpha-olefins, particularly 1-hexene (B165129) and 1-octene. mdpi.comresearchgate.net These products are highly sought after as comonomers in the production of linear low-density polyethylene (LLDPE). The mechanism for this selective process is widely believed to proceed through a metallacyclic pathway. acs.orgdatapdf.com The process involves the oxidative coupling of ethylene molecules at the chromium center to form a chromacyclopentane intermediate. Subsequent β-hydrogen elimination from this metallacycle releases the specific olefin (e.g., 1-hexene) and regenerates the active catalytic site for the next cycle. rsc.org The choice of ligands attached to the chromium center is critical in directing the reaction toward specific oligomers over polymer formation. mdpi.com

Table 1: Performance of Various Chromium-Based Catalytic Systems in Ethylene Oligomerization
Chromium PrecursorCo-catalystLigand SystemActivity (kg product/g Cr·h)Selectivity (1-Hexene + 1-Octene)
CrCl₃(THF)₃MAOPCNCP5.399% (1-Hexene)
Cr(acac)₃MAOBinuclear PNP3887.784.5%
(p-tolyl)CrCl₂(thf)₃-Tridentate Schiff Base10.0High for oligomers

While renowned for producing commodity polymers, chromium catalysts derived from precursors like chromic chloride are also integral to manufacturing high-density polyethylene (HDPE). ln-fengguang.commdpi.com HDPE is considered a high-performance material due to its excellent strength-to-density ratio, chemical resistance, and durability. The well-known Phillips catalyst, for instance, is a chromium oxide on a silica (B1680970) support, which is often prepared from chromium precursors. acs.org

Catalytic systems initiated with chromic chloride, in combination with specific ligands and activators, allow for precise control over the polymerization process. This control enables the tailoring of polymer properties such as molecular weight, molecular weight distribution, and the degree of branching. By fine-tuning these parameters, it is possible to produce specialized grades of polyethylene that meet the demanding requirements for applications in pressure pipes, geomembranes, and heavy-duty packaging.

Environmental Catalysis Applications

Catalysis plays a critical role in mitigating environmental pollution by converting harmful substances into benign compounds. catalysis-summit.comlongdom.org Chromium-based catalysts, including those derived from chromic chloride, have applications in controlling air pollution.

One of the most significant applications is in automotive catalytic converters. These devices are designed to reduce harmful emissions from internal combustion engines, such as nitrogen oxides (NOx), carbon monoxide (CO), and unburnt hydrocarbons. longdom.org Chromium-containing catalysts can facilitate the redox reactions necessary to convert these pollutants into less harmful substances like nitrogen gas (N₂), carbon dioxide (CO₂), and water (H₂O). catalysis-summit.com For example, they can promote the reduction of NOx to N₂ while simultaneously oxidizing CO and hydrocarbons.

Furthermore, chromium catalysts are investigated for the oxidation of volatile organic compounds (VOCs). VOCs are a major class of air pollutants emitted from industrial processes and solvents. Catalytic oxidation is an effective method for destroying VOCs, converting them to CO₂ and water at lower temperatures than thermal incineration, thus saving energy and reducing the formation of harmful byproducts. researchgate.netresearchgate.net

Pollution Reduction

Chromic chloride and its derivatives serve as catalysts in various environmental applications aimed at reducing pollution. Chromium-based catalysts are effective in the abatement of volatile organic compounds (VOCs), including those containing sulfur. nih.govmdpi.com For instance, catalysts composed of chromium oxides on an alumina (B75360) support have demonstrated high activity in the removal of sulfur-containing VOCs like methyl mercaptan (CH₃SH) and ethyl mercaptan (C₂H₅SH). nih.gov Research has indicated that the Cr⁶⁺ species on the catalyst surface plays a crucial role in the degradation process of these pollutants. nih.gov In these applications, the catalytic oxidation process converts harmful VOCs into less toxic substances such as carbon dioxide (CO₂) and water. katcom.ru Chromium-based catalysts are noted for their high structural diversity, selectivity, and activity in such reactions. mdpi.com

The efficiency of these catalysts can be significant, with some studies showing nearly complete conversion of sulfur-containing VOCs at temperatures around 375°C, which is lower than that required for other catalysts. nih.gov Furthermore, these catalysts can exhibit good stability over extended periods of operation. nih.gov The catalytic activity is attributed to the ability of chromium species to facilitate oxygen exchange during the oxidation process. mdpi.com

Table 1: Performance of Cr-based Catalysts in VOC Abatement
CatalystTarget PollutantConversion Temperature for Complete AbatementKey Findings
Cr(7.5)-Al₂O₃CH₃SH~375°CDemonstrated higher activity compared to other samples and previously reported catalysts. nih.gov
Cr³⁺ supported on calcium silicate (B1173343) hydratesPropanol, Propyl acetate (B1210297)Not specified for complete abatementEnhances oxygen exchange during heterogeneous oxidation, with activation energy lower than 65 kJ/mol. mdpi.com
Oxides of copper, manganese, chromium on alumina matrixGeneral VOCs and COLow temperatureAchieves removal efficiency up to 99%. katcom.ru

Automotive Catalytic Converters

While noble metals like platinum, palladium, and rhodium are the primary catalysts in modern three-way catalytic converters, some research suggests that base metals, including chromium, can also be used. mdpi.com Catalytic converters are essential for reducing harmful emissions from internal combustion engines by converting toxic gases into less harmful substances. mdpi.comnoahchemicals.com The catalytic process in these devices facilitates the oxidation of unburned hydrocarbons and carbon monoxide, as well as the reduction of nitrogen oxides. mdpi.com

The potential use of chromium in this context is linked to its catalytic properties that can promote these redox reactions. mdpi.com Chromium (III) chloride, in particular, has been mentioned in the context of environmental catalysis for its role in transforming harmful exhaust gases into less toxic emissions, thereby mitigating the environmental impact of vehicle pollutants. noahchemicals.com Chromium compounds are known to be used for chrome plating of automotive accessories to provide protective coatings.

Water Purification and Wastewater Treatment

Chromic chloride is utilized in water and wastewater treatment primarily as a coagulant. noahchemicals.com In this application, it helps in the removal of suspended particles, thus improving water quality. noahchemicals.com Chromium (III) compounds, in general, are employed in industrial water treatment processes.

The mechanism of coagulation involves the neutralization of the negative charges of colloidal particles by the positively charged chromium ions, which allows the particles to aggregate and settle out of the water. Chromium (III) chloride can also be involved in the removal of specific pollutants like phosphates from wastewater. While the most common metal salts used for phosphate (B84403) removal are those of aluminum and iron, the principle of chemical precipitation is similar. pca.state.mn.us In this process, the metal salt reacts with soluble phosphate to form solid precipitates, which can then be removed through sedimentation and filtration. pca.state.mn.us

Photoreactivity and Photocatalysis of Chromium(III) Complexes Derived from Chromic Chloride

Water Splitting and Organic Synthesis

Chromium(III) complexes, which can be synthesized from chromic chloride, have shown promise in the field of photocatalysis, including applications in water splitting and organic synthesis. In the context of water splitting, research has demonstrated that the addition of chromium to a Ni–K₂La₂Ti₃O₁₀ photocatalyst can enhance its activity for water decomposition. researchgate.net The study found that loading 0.5 wt% of chromium onto the catalyst resulted in the highest activity and also improved the durability of the catalyst over long periods of photoirradiation. researchgate.net

In organic synthesis, chromium(III) photocatalysis has emerged as a powerful tool for conducting a variety of transformations under mild conditions. uga.eduuga.eduproquest.com These complexes can act as potent photooxidants, catalyzing reactions such as [4+2] and [3+2] cycloadditions. uga.eduuga.edu For example, a dearomative Cr-photocatalyzed radical-cation [3+2] cycloaddition reaction using indoles and vinyl diazo species has been developed to synthesize new indoline (B122111) structures. uga.eduproquest.com Furthermore, chromium photocatalysis has been applied to intramolecular Baeyer-Villiger transformations, which are key steps in the synthesis of complex natural products like the Cripowellin alkaloids. uga.eduuga.eduproquest.com

Photophysical and Photochemical Properties

The photophysical and photochemical properties of chromium(III) complexes are central to their application in photocatalysis. rsc.orgrsc.org Unlike many other transition metal complexes that exhibit photoluminescence from charge transfer excited states, the photophysics of Cr(III) complexes is dominated by metal-centered (MC) or ligand-field excited states. rsc.orgnih.gov Upon photoexcitation from the ⁴A₂ ground state, intersystem crossing leads to the formation of an intraconfigurational ²E spin-flip state. nih.gov This ²E state is relatively long-lived, which is a key property for photocatalytic applications. rsc.org

The phosphorescence and photochemical behavior of various Cr(III) complexes have been extensively studied. For instance, the macrocyclic complex (4,4',4''-ethylidynetris(3-azabutan-1-amine))chromium(III) (Cr(sen)³⁺) undergoes photoaquation with a quantum yield of 0.098 when irradiated into the lowest quartet ligand field absorption band. nih.gov In contrast, another macrocyclic complex, (1,4,7,10,13,16-hexaazacyclooctadecane)chromium(III) (Cr( acs.org-aneN₆)³⁺), is photochemically inert. nih.gov The study of these properties provides insights into the design of new and more efficient chromium-based photocatalysts. uga.eduproquest.com

Table 2: Photophysical and Photochemical Data for Selected Cr(III) Complexes
ComplexExcitationQuantum Yield (Φ)Key Observation
Cr(sen)³⁺Lowest quartet ligand field absorption band0.098 ± 0.001Photolyzes at room temperature. nih.gov
Cr(sen)³⁺Directly into the doublet absorption band0.077 ± 0.003Shows a reduction in photoaquation quantum yield on direct irradiation into the doublet state. nih.gov
Cr( acs.org-aneN₆)³⁺Irradiation-Photochemically inert. nih.gov

Mechanistic Aspects of Chromium-Catalyzed Reactions

The mechanisms of chromium-catalyzed reactions are diverse and have been the subject of extensive research. In the context of ethylene polymerization, the Phillips catalyst, which is a chromium oxide supported on silica, is of significant industrial importance. nih.govresearchgate.netwikipedia.org The mechanism is generally accepted to involve Cr(III)-alkyl centers, following the Cosse–Arlman mechanism. nih.govresearchgate.net The process begins with the reduction of Cr(VI) species on the silica support to Cr(II), which then reacts with ethylene to form an organo-Cr(III) active site that initiates polymerization. nih.govacs.org

In oxidation reactions, chromium(VI) complexes are well-known reagents for the conversion of alcohols to carbonyl compounds. wikipedia.orglibretexts.org The mechanism involves the formation of a chromate (B82759) ester, followed by the removal of a proton from the carbon bearing the oxygen, leading to the formation of a new π bond and the reduction of chromium. libretexts.org The specific pathway can be influenced by the nature of the chromium reagent and the reaction conditions. For instance, with acidic reagents like pyridinium (B92312) chlorochromate (PCC), the reaction may proceed through ionization and recombination of the chromate ester, while more basic reagents may favor a direct allylic transposition via a sigmatropic rearrangement in the oxidation of tertiary allylic alcohols. wikipedia.org The oxidation of chromium itself to chromate involves a series of consecutive charge-transfer reactions. researchgate.net

Ethylene Adsorption Studies on Transition Metal Chlorides

The adsorption of ethylene on transition metal compounds is a critical step in many catalytic processes, particularly in polymerization and selective oxidation. The primary mechanism for ethylene binding to transition metal ions involves π-complexation, where a bond forms between the π-orbital of the ethylene molecule and the d-orbitals of the metal. researchgate.net This interaction is a key example of the Dewar-Chatt-Duncanson model, which describes the synergistic process of electron donation from the ethylene π-orbital to an empty metal d-orbital and back-donation from a filled metal d-orbital to the empty π* antibonding orbital of ethylene. acs.org

The strength and nature of this adsorption are highly dependent on the specific transition metal and its oxidation state. For instance, in the case of copper chlorides, cuprous chloride (CuCl), which contains Cu(I), is effective for ethylene adsorption through π-complexation. researchgate.net In contrast, cupric chloride (CuCl2), containing Cu(II), does not form these π-complexation bonds with ethylene directly. researchgate.net For CuCl2 to be an effective adsorbent, it typically requires a reduction step to produce the active Cu(I) species. researchgate.net

Studies on metal-organic frameworks (MOFs) have provided insight into the role of Chromium(III) in ethylene adsorption. In the MOF known as MIL-101-Cr, the open metal sites of Cr(III) contribute to the selective adsorption of ethylene over ethane (B1197151). usf.edu While the interaction between ethylene and the Cr(III) sites alone provides some selectivity, it was demonstrated that incorporating Ag(I) ions to introduce a strong π-complexation capability significantly enhances the ethylene uptake and the ethylene/ethane selectivity. usf.edu For an equimolar mixture of ethylene and ethane at 318 K and 100 kPa, the introduction of Ag(I) to the Cr(III)-based MOF increased the adsorption selectivity from 1.2 to 9.7. usf.edu This indicates that while Cr(III) centers can interact with ethylene, the formation of strong π-complexation bonds, often seen with +1 metal ions, is a dominant factor for high selectivity. usf.edu

The geometry of the metal center and the surrounding ligands also plays a crucial role. The interaction between ethylene and the metal can lead to a rehybridization of the ethylene carbon atoms towards sp3 character, lengthening the C-C bond and altering the molecule's geometry. researchgate.netprinceton.edu The specific surface structure of a catalyst can control the reaction pathway of ethylene, leading to different intermediates and products. illinois.edu

Comparison of Chromium(II) and Chromium(III) Catalysis

Both chromium(II) and chromium(III) compounds are extensively used as catalysts and reagents in organic synthesis, with each oxidation state exhibiting distinct yet often complementary roles. bohrium.comthieme-connect.com Many synthetic transformations that utilize chromium reagents involve both oxidation states, where Cr(II) may serve as a precursor or reducing agent to generate the key organochromium(III) intermediate. thieme-connect.comresearchgate.net

In numerous C-C coupling reactions, such as the Nozaki-Hiyama-Kishi reaction, chromium(II) chloride (CrCl2) is used to generate organochromium(III) species via oxidative insertion into organic halides. researchgate.net These Cr(III) intermediates are the active nucleophiles that participate in the subsequent bond formation. thieme-connect.com Although many reactions are initiated with Cr(II), it is often the properties of the resulting Cr(III) center that dictate the reaction's chemoselectivity and stereoselectivity. thieme-connect.com It has been demonstrated that some of these reactions can be performed with catalytic amounts of either CrCl2 or chromic chloride (CrCl3). researchgate.net

A direct comparison of catalytic activity can be seen in the field of ethylene oligomerization. Specifically, in ethylene tetramerization, the nature of the chromium(III) precursor has a profound impact on catalyst performance. Research has shown that catalysts prepared from a well-defined, crystalline THF adduct of chromic chloride, [CrCl2(μ-Cl)(thf)2]2, exhibit significantly higher and more consistent activity compared to catalysts prepared from the common, often impure, CrCl3(thf)3 starting material. nih.govnih.govajou.ac.kr

Chromium(III) PrecursorCatalyst Activity (kg/g-Cr/h)1-Octene SelectivityReference
Impure CrCl3(thf)3~3000Not specified nih.govnih.gov
Well-defined [CrCl2(μ-Cl)(thf)2]2660075% (at 40 °C) nih.govnih.gov

This difference highlights the sensitivity of the catalytic system to the purity and structure of the initial chromium(III) source. The well-defined precursor leads to a more efficient and reliable catalyst for the selective conversion of ethylene to 1-octene. nih.govnih.gov

Beyond oligomerization, the redox relationship between Cr(II) and Cr(III) is fundamental. The oxidation of thermally stable Cr(II) η3-allyl complexes produces the corresponding cationic Cr(III) analogues. acs.org Structural comparisons reveal that oxidation from Cr(II) to Cr(III) alters metal-ligand bond distances, which can influence the reactivity and stability of catalytic intermediates. acs.org

Solution Chemistry and Speciation of Chromic Chloride

Hydrolysis and Aquation of Chromium(III) Chloride in Aqueous Solutions

In aqueous environments, the chromium(III) ion, derived from chromic chloride, exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. nih.gov This complex ion is acidic, with a pH for typical solutions in the range of 2 to 3. chemguide.co.uklibretexts.org The acidity arises from the hydrolysis of the coordinated water molecules, a process where the [Cr(H₂O)₆]³⁺ ion donates a proton to a solvent water molecule. libretexts.org This equilibrium can be represented as:

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

The hydrolysis of chromium(III) is a stepwise process, and with increasing pH, further deprotonation of the aqua ligands occurs, leading to the formation of various hydroxy complexes such as Cr(OH)²⁺, Cr(OH)₂⁺, and the neutral species Cr(OH)₃. nih.govnih.gov At sufficiently high pH, the soluble tetrahydroxochromate(III) ion, [Cr(OH)₄]⁻, can also be formed. nih.gov The equilibrium constants for these hydrolysis reactions have been a subject of extensive study. cost-nectar.eu

The process of aquation is also central to the solution chemistry of chromic chloride. When solid chromium(III) chloride, which often exists as the dark green hexahydrate [CrCl₂(H₂O)₄]Cl·2H₂O, is dissolved in water, the coordinated chloride ions are slowly replaced by water molecules. wikipedia.orgruc.dk This ligand substitution reaction proceeds through intermediate species, ultimately leading to the formation of the violet [Cr(H₂O)₆]³⁺ ion in solution. docbrown.info The rate of these substitution reactions is generally slow for chromium(III) complexes. ruc.dk

The speciation of chromium(III) in aqueous solution is highly dependent on pH. The table below, derived from hydrolysis constant data, illustrates the distribution of major monomeric chromium(III) species as a function of pH at a total chromium concentration of 1 mM.

pH% Cr³⁺% Cr(OH)²⁺% Cr(OH)₂⁺
299.80.2<0.1
398.21.8<0.1
484.715.10.2
539.858.12.1
64.870.324.9

Note: This table is illustrative and calculated based on published hydrolysis constants. The exact distribution can vary with ionic strength and temperature.

Anion Exchange Equilibria and Complex Formation in Solution

In the presence of chloride ions, the aqua ligands in the coordination sphere of chromium(III) can be replaced by chloride ions, leading to the formation of a series of aqua-chloro complexes. aip.orgresearchgate.net This anion exchange is an equilibrium process influenced by several factors, most notably the concentration of chloride ions and the pH of the solution.

The distribution of chromium(III) aqua-chloro species is strongly dependent on both pH and the total chloride concentration. docbrown.infonih.gov At low chloride concentrations, the fully aquated [Cr(H₂O)₆]³⁺ ion is the predominant species. nih.gov As the concentration of chloride ions increases, a stepwise substitution of water molecules by chloride ions occurs. nih.gov This leads to the formation of various chloro-complexes, each with a different charge. researchgate.nettandfonline.comtandfonline.com

A series of distinct chromium(III) aqua-chloro species have been identified in aqueous solutions of chromic chloride. docbrown.infonih.govrsc.org These species exist in equilibrium, and their relative abundance is dictated by the solution conditions. aip.org The primary species in this series are:

[Cr(H₂O)₆]³⁺ (Hexaaquachromium(III)) : This is the fully hydrated chromium(III) ion, which imparts a characteristic violet or grey-blue color to the solution. docbrown.info It is the dominant species in dilute aqueous solutions with low chloride concentrations. nih.gov

[Cr(H₂O)₅Cl]²⁺ (Pentaaquachlorochromium(III)) : The replacement of one water molecule by a chloride ion results in this divalent complex. aip.org

[Cr(H₂O)₄Cl₂]⁺ (Tetraaquadichlorochromium(III)) : Further substitution leads to this monovalent complex, which is often associated with the green color of many chromic chloride solutions. libretexts.orgwikipedia.orgaip.org The common hexahydrate form of chromic chloride, [CrCl₂(H₂O)₄]Cl·2H₂O, contains the trans isomer of this cation. wikipedia.org

[Cr(H₂O)₃Cl₃] (Triaquatrichlorochromium(III)) : In solutions with high chloride concentrations, this neutral complex can be formed. aip.orgrsc.org

The different charges of these complexes allow for their separation using techniques like ion-exchange chromatography. ruc.dk The varying compositions of these species also result in distinct colors of the solutions, which can shift from violet to green as the chloride concentration increases and the coordination environment of the chromium(III) ion changes. nih.gov

The following table summarizes the identified chromium(III) aqua-chloro species and their net charge:

SpeciesFormulaNet Charge
Hexaaquachromium(III)[Cr(H₂O)₆]³⁺+3
Pentaaquachlorochromium(III)[Cr(H₂O)₅Cl]²⁺+2
Tetraaquadichlorochromium(III)[Cr(H₂O)₄Cl₂]⁺+1
Triaquatrichlorochromium(III)[Cr(H₂O)₃Cl₃]0

Precipitation of Chromic Hydrate (B1144303) from Chromic Chloride Solutions

The addition of a base, such as sodium hydroxide (B78521) or aqueous ammonia, to a solution of chromic chloride leads to the precipitation of chromium(III) hydroxide, often referred to as chromic hydrate. docbrown.infoyoutube.com This occurs as the hydroxide ions in the solution react with the acidic protons of the coordinated water molecules of the chromium(III) aqua complexes. chemguide.co.uklibretexts.org

[Cr(H₂O)₆]³⁺(aq) + 3OH⁻(aq) → Cr(H₂O)₃(OH)₃ + 3H₂O(l)

If a strong base like sodium hydroxide is used, the precipitate can redissolve in excess base due to the formation of soluble hydroxo complexes, such as the hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. chemguide.co.uklibretexts.org However, with a weak base like aqueous ammonia, the chromium(III) hydroxide precipitate dissolves only to a limited extent in excess. libretexts.org The precipitation of trivalent chromium as its hydroxide is a common method for its removal from wastewater, although the presence of chloride ions can increase the solubility of the hydrated chromic oxide. tandfonline.comgoogle.com

Redox Chemistry of Chromium(II) and Chromium(III) Species in Solution

The redox chemistry involving chromium(II) and chromium(III) species is a significant aspect of the solution behavior of chromic chloride. Chromium(II) is a powerful reducing agent and is readily oxidized to the more stable chromium(III) state. docbrown.info In fact, oxygen in the air can rapidly oxidize chromium(II) to chromium(III). chemguide.co.uklibretexts.orglibretexts.org Conversely, the reduction of chromium(III) to chromium(II) can be achieved using strong reducing agents like zinc metal in an acidic solution. chemguide.co.uklibretexts.orglibretexts.org

The presence of even trace amounts of chromium(II) can significantly impact the reactivity of chromium(III) solutions. For example, anhydrous chromic chloride is notable for its slow dissolution in pure water. However, the introduction of a small amount of a reducing agent to generate Cr(II) dramatically accelerates the dissolution. This is because the chromium(II) species can act as a catalyst, facilitating the substitution of ligands on the chromium(III) center. wikipedia.org

The electron exchange between chromium(II) and chromium(III) complexes in solution is a classic example of an inner-sphere electron transfer mechanism. acs.org This process is greatly facilitated by the presence of a bridging ligand that can connect the two chromium centers. In chromic chloride solutions, the chloride ion is an effective bridging ligand.

The mechanism involves the formation of a bridged intermediate, such as [Cr(II)-Cl-Cr(III)], through which the electron is transferred. The chloride ion is simultaneously bonded to both the chromium(II) and chromium(III) ions in the transition state. After the electron transfer, the chromium that was initially in the +2 oxidation state becomes +3, and vice versa. This rapid exchange via a chloride bridge allows for the facile interconversion between the two oxidation states and explains the catalytic effect of Cr(II) on the ligand substitution reactions of Cr(III) complexes. wikipedia.org Studies on the kinetics of electron exchange have been performed with various chromium(III) complexes, including those with ammine and cyano ligands, further elucidating the details of these inner-sphere mechanisms. acs.orgacs.org

Theoretical and Computational Investigations of Chromic Chloride Systems

Density Functional Theory (DFT) Calculations on Chromium(III) Complexes

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules and materials. In the context of chromium(III) complexes, DFT calculations have been employed to optimize geometries, calculate vibrational frequencies, and simulate electronic absorption spectra. arabjchem.orgscirp.org These calculations can provide deeper insights into the relationship between the structure and spectral properties of Cr(III) complexes, with DFT-calculated vibrational modes often showing good agreement with experimental values. arabjchem.org DFT studies have also been used to determine the true oxidation state of the chromium center in various complexes, supplementing experimental techniques like X-ray absorption spectroscopy. researchgate.netacs.org For instance, DFT calculations have confirmed the presence of a Cr(III) ion in certain complexes containing organic π-radical ligands. acs.org The stability of different spin states in Cr(III) complexes has also been explored using DFT, indicating that the high spin state can be more stable than the low spin state in certain environments. arabjchem.org

Mechanistic Studies of Aquation and Ligand Exchange Processes

Computational methods, particularly DFT, have been instrumental in investigating the mechanisms of aquation and ligand exchange processes in chromium(III) complexes. These studies aim to understand how ligands, such as chloride or water, are substituted in the coordination sphere of Cr(III). Investigations into the aquation of dihalotetraaquachromium(III) complexes, including those relevant to nutritional supplements like chromium chloride, have explored various mechanistic pathways, such as associative interchange (Ia) and dissociative (D) mechanisms. researchgate.netmurdoch.edu.auresearchgate.net These studies highlight the importance of outer-sphere solvation in the reaction mechanism. murdoch.edu.auresearchgate.net At mild pH, the formation of conjugate base complexes can lead to a greater variety of species involved in halide-water exchange pathways. murdoch.edu.au The leaving group ability and trans-effect of halides in these substitution reactions have also been investigated computationally, showing trends such as I⁻ > Br⁻ > Cl⁻ for leaving group ability. researchgate.net

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies provide detailed information about the electronic structure of chromium(III) complexes, which is crucial for understanding their reactivity. These studies can involve analyzing molecular orbitals, charge distribution, and energy gaps. DFT methods are commonly used in these investigations to elucidate electronic structure and reactivity. scirp.org For example, quantum chemical calculations have been used to study the interaction of chromium ions with ligands, providing insights into binding energies and charge transfer. scirp.org The stability of the d³ electron configuration for Cr(III) in octahedral ligand fields makes chromium complexes key in identifying redox activity for various ligand systems. researchgate.net Studies have also explored the electronic structure of oxo-bridged dinuclear chromium(III) complexes, correlating electronic properties with magnetic behavior and the basicity of the oxo bridge. nih.gov

Modeling of Solution-Phase Equilibria and Speciation

Modeling of solution-phase equilibria and speciation is essential for understanding the behavior of chromic chloride in aqueous and other solvent systems. Speciation refers to the distribution of a chemical element among different chemical species in a system. Computational models, often combined with experimental data, can predict the prevalent forms of chromium(III) complexes under varying conditions such as concentration and pH. researchgate.netresearchgate.net For instance, models have been developed to study chemical equilibria in aqueous solutions of chromium sulfate, providing insights into chromium complexation over a range of concentrations. researchgate.net These models can help explain experimental observations related to the physicochemical properties of solutions, such as electric conductivity, viscosity, and light absorption. researchgate.net In concentrated NaOH solutions, modeling and experimental studies have investigated the solubility of Cr(OH)₃ and the speciation of chromium in the liquid and solid phases. osti.gov Comprehensive thermodynamic models are being developed to accurately predict chromium(III) aqueous chemistry, including solubilities and solution activities, across a wide range of conditions. researchgate.net

Thermodynamic Simulations for Synthesis Prediction

Thermodynamic simulations play a role in rational synthesis planning for chromium compounds, including chromic chloride. These simulations can predict the composition of gas phases and the partial pressures of individual components in chemical vapor transport processes. kobv.dersc.org By applying methods like CalPhaD, researchers can calculate gas phase equilibria within a temperature series to inform synthesis approaches. kobv.de Thermodynamic simulations have been used to predict the enrichment of this compound in deposited crystals during chemical vapor transport, guiding the synthesis of materials like Cr₁₋ₓRuₓCl₃ solid solutions. rsc.org These predictions help optimize synthesis parameters to obtain materials with desired compositions and morphologies. kobv.dersc.org

Chromic Chloride in Advanced Materials Science and Nanotechnology

Development of Advanced Coating Technologies for Durability and Wear Resistance

Chromic chloride is pivotal in advanced coating technologies aimed at improving substrate durability and wear resistance noahchemicals.com. Coatings containing CrCl₃ can exhibit excellent adherence and enhance both the durability and aesthetic appeal of treated surfaces noahchemicals.com. Hard chromium coatings, often applied through electroplating processes involving chromium ions (Cr³⁺), are widely used due to their high hardness, excellent wear resistance, low coefficient of friction, and protection against corrosion metalzenith.comresearchgate.net. These coatings typically possess a surface hardness exceeding 800 HV, with some reaching 1000 HV, significantly improving wear resistance compared to uncoated steel metalzenith.com. The microstructure of these coatings is generally fine, crystalline, and columnar, contributing to their high hardness and wear resistance metalzenith.com. The interface between the chromium coating and the substrate is metallurgically bonded, ensuring strong adhesion metalzenith.com. Thin dense chromium (TDC) coatings, for instance, are engineered to enhance hardness and wear resistance, featuring a dense, microcrack-free microstructure that provides excellent corrosion performance acs.org.

Chromate (B82759) Conversion Processes for Corrosion Resistance Enhancement

Chromic chloride enhances the chromate conversion process, a chemical treatment used to increase corrosion resistance on metal surfaces noahchemicals.com3erp.com. This process involves the application of a solution containing chromic acid or its derivatives to metals like aluminum, magnesium, and zinc, forming a thin, protective film 3erp.com. This film, primarily composed of chromates, acts as a barrier preventing contact between the metal surface and corrosive substances zintilon.com. The chromate conversion coating not only improves corrosion resistance but also enhances paint adhesion and electrical conductivity 3erp.com. The process chemically alters the metal surface, converting the outer layer into a protective film that inhibits oxidation and environmental degradation 3erp.com. The resulting film can also exhibit a self-healing property, where soluble chromates from surrounding areas can precipitate on exposed metal surfaces if the coating is scratched, providing self-repair zintilon.com.

Research into Magnetic Materials and Electronics

Chromium chloride is being investigated for its potential in materials science, particularly in the development of magnetic materials and in the field of nanotechnology, with increasing demand in the electronics sector due to its conductive properties and stability marketresearchintellect.comacs.org.

Conductive Properties and Stability in Electronics

The electronics industry is seeing a surge in this compound usage due to its conductive properties and stability marketresearchintellect.com. It finds applications in the development of electronic components and semiconductors, where it contributes to enhancing performance and longevity marketresearchintellect.com. Chloride compounds, in general, can conduct electricity when fused or dissolved in water americanelements.com. Research has explored the electrical properties of films incorporating this compound, showing that both direct current (DC) and alternating current (AC) electrical conductivity can increase with higher CrCl₂ concentration and temperature slideshare.net.

Semiconductors and Electronic Components

This compound is finding applications in electronic components and semiconductors marketresearchintellect.com. Chemistry plays an essential role in the manufacturing of semiconductors, printed circuit boards, display materials, and other electronic components americanchemistry.com. While the specific mechanisms involving chromic chloride in semiconductor function are complex, its inclusion in materials for this sector highlights its potential utility marketresearchintellect.com. Research into layered transition-metal compounds like CrCl₃ is exploring their potential in electronic and spintronic devices, noting that their electronic and magnetic properties can be tuned arxiv.org.

Nanoscale Structures and Nanocomposites

Material science is an area where this compound is making advancements, particularly in the realm of nanotechnology marketresearchintellect.com. Its chemical composition allows for the development of advanced materials, such as metal-organic frameworks and nanocomposites marketresearchintellect.com. Researchers are investigating its potential for creating nanoscale structures for high-tech applications marketresearchintellect.com. Nanocomposites, solid substances made of multiple phases with at least one dimension in the nanoscale range, offer enhanced properties due to their high surface-to-volume ratio acs.org. The incorporation of nanoparticles, such as chromium oxide nanoparticles derived from precursors like chromic chloride, into polymer blends can influence the structural, optical, thermal, and electrical properties of the resulting nanocomposites researchgate.net.

Metal-Organic Frameworks (MOFs)

Chromium-based Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters connected by organic linkers, forming porous structures nih.govresearchgate.net. Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) can be used as a starting material for the synthesis of chromium-based MOFs researchgate.netrasayanjournal.co.in. These MOFs possess high porosity and large surface areas, with tunable pore sizes and functionalities, making them suitable for various applications, including gas storage and adsorption nih.govresearchgate.net. For instance, chromium-based MOFs have been synthesized and investigated for applications such as carbon dioxide adsorption and the adsorption of hazardous pollutants like hydrogen chloride researchgate.netingentaconnect.com. MOFs are also being explored as dual-function sorbent/photocatalysts for the photoreduction and immobilization of chromium species, such as the conversion of toxic hexavalent chromium (Cr(VI)) to less toxic trivalent chromium (Cr(III)) mdpi.com.

Synthesis of Silver Nanowires Utilizing Chromic Chloride

The synthesis of silver nanowires (AgNWs) is an active area of research, with ongoing efforts to control their length, diameter, and yield for various applications, including flexible electronics and transparent conductors. researchgate.netscispace.comossila.comespublisher.comrsc.org Chromic chloride has been utilized in the synthesis of silver nanowires, offering a method for achieving high yields and lengths. researchgate.netscispace.com

In one proposed method for high-yield synthesis of long AgNWs, chromic chloride is used in conjunction with a stable reaction environment. The presence of Cr³⁺ ions is shown to quickly restore adsorbed atomic oxygen, effectively preventing oxidative etching. scispace.com The oxidation of Cr²⁺ to Cr³⁺ has a lower standard electrode potential, contributing to a more stable reaction environment that avoids disturbing the growth of the {111} reactive sites of the nanowires. scispace.com This process has demonstrated the capability to improve the yield and length of AgNWs, with reported lengths exceeding 75 μm and even reaching 160 μm, and yields over 90%. scispace.com

The synthesis typically involves mixing solutions of silver nitrate (B79036) (AgNO₃), poly(vinylpyrrolidone) (PVP), and chromic chloride (CrCl₃) at specific concentrations. researchgate.netscispace.com This mixture is then subjected to a hydrothermal synthesis process at elevated temperatures, such as 160°C, for a set duration. scispace.com Following the reaction, the resulting AgNWs are washed and redispersed for characterization and further use. scispace.com

Chromic chloride, along with other transition metal halide salts like FeCl₃ and CoCl₂, can be used to avoid the spontaneous oxidation of silver during synthesis. nih.gov These transition metal ions are initially reduced by ethylene (B1197577) glycol and subsequently scavenge oxygen from the surface of silver nanocrystals, while chloride ions help stabilize the silver ions. nih.gov

Core/Shell Nanocapsules for Controlled Release

Chromium(III), often in the form of chromic chloride, is used in the preparation of core/shell nanocapsules, particularly for applications requiring controlled release. researchgate.netresearchgate.netonepetro.org These nanocapsules typically consist of an aqueous core containing the substance to be released, encapsulated within a polymeric shell. researchgate.netnih.gov

One method for preparing this compound-loaded nanocapsules (Cr–NCs) is the inverse miniemulsion evaporation method. researchgate.netresearchgate.netonepetro.org In this technique, hydrophobic polymers, such as poly(methyl methacrylate) (PMMA), are dispersed in an organic solvent. researchgate.netresearchgate.netonepetro.org Stable aqueous miniemulsion droplets containing Cr(III) are then dispersed in a mixture of the organic solvent with PMMA and a nonsolvent medium. researchgate.netresearchgate.net As the organic solvent evaporates, the PMMA precipitates around the aqueous droplets, forming the nanocapsule shells. researchgate.netresearchgate.netonepetro.org

Surfactants like Span 80 and Pluronic® P-123 are used to stabilize the miniemulsion and enhance the precipitation efficiency of the shell polymer. researchgate.netonepetro.org Pluronic P-123 can also introduce thermoresponsive properties to the nanocapsules, allowing for temperature-triggered release of the encapsulated this compound. researchgate.net

The size of the resulting nanocapsules can be controlled by adjusting the this compound content in the aqueous droplets. researchgate.netonepetro.org Studies have shown that these nanocapsules can delay the release of Cr(III). researchgate.net

Data on Cr–NCs properties:

PropertyRange
Size358–983 nm researchgate.net
Cr Loading7.1–19.1% researchgate.net
Cr Entrapment Efficiency11.7–80.2% researchgate.net
Tunable Zeta PotentialsIn different PVA solution researchgate.net

The controlled release of this compound from these nanocapsules is of interest in various applications, including potentially in secondary oil recovery as delayed crosslinkers for hydrolyzed polyacrylamide (HPAM) gels. researchgate.netresearchgate.net

Two-Dimensional (2D) Transition Metal Trihalides and Solid Solutions

Transition metal trihalides (TMTHs) with the formula MX₃ (where M is a transition metal and X is a halogen) are a class of layered materials with potential applications in spintronics and other fields. kobv.deaip.orgresearchgate.net These materials exhibit van der Waals bonding between layers, allowing for exfoliation into bilayer or monolayer structures. aip.org Chromic chloride (CrCl₃) is a member of this family. kobv.deiaea.org

The synthesis of layered transition metal trihalides, including CrCl₃, can be achieved through methods like chemical vapor transport (CVT). kobv.deiaea.org This technique involves the reaction of metal powder with a flowing halogen gas stream at elevated temperatures. kobv.de CVT can be used to prepare single crystalline sheets of MCl₃ (M = Ru, Mo, Ti, Cr) and CrX₃ (X = I, Br, Cl) on suitable substrates. kobv.deiaea.org

Solid solutions of 2D transition metal trihalides are gaining interest for the development of new 2D materials with tailored properties. acs.orgrsc.orgrsc.orgscispace.com The isostructural nature of many TMTHs enables the formation of solid solutions, allowing for the tuning of properties like band gap or magnetic behavior between the values of the pure compounds. rsc.orgscispace.com

The CrCl₃–MoCl₃ solid solution, for instance, has been synthesized, exhibiting composition-dependent phase transitions. acs.org Synthesis conditions for this solid solution can involve grinding and mixing appropriate amounts of CrCl₃ and MoCl₃, followed by tempering and subsequent vapor transport. acs.org

Another example is the synthesis of Cr₁₋ₓRuₓCl₃ solid solutions. rsc.orgrsc.org Chemical vapor transport can be applied to deposit micro- and nanosheets of this solid solution directly on a substrate. rsc.orgrsc.org Thermodynamic simulations can predict the behavior of the transport process, including potential enrichment of this compound in the deposited crystals. rsc.orgrsc.org

Downscaling Effects in Few- and Monolayer Structures

Downscaling transition metal trihalides to few- and monolayer structures can lead to significant changes in their physical properties compared to their bulk counterparts. kobv.dersc.orgresearchgate.net This is particularly interesting for studying phenomena like magnetic behavior at low temperatures or catalytic effects. rsc.org

For CrCl₃, downscaling can lead to changes in magnetic properties. kobv.deresearchgate.net While bulk CrCl₃ is an antiferromagnet with an ordering temperature near 17 K, few-layer CrCl₃ can exhibit in-plane magnetic anisotropy and a Néel temperature of 17 K. researchgate.net Monolayers of CrCl₃ have been successfully isolated, which is crucial for investigating these downscaling effects. kobv.deiaea.orgresearchgate.net

The production of high crystalline and thin 2D MX₃ sheets, including CrCl₃, remains an experimental challenge. kobv.deiaea.org However, techniques like CVT, followed by delamination, have enabled the isolation of few- and monolayer structures directly on substrates. kobv.dersc.orgrsc.org These ultrathin structures, some as thin as approximately 3 nm, are valuable for exploring structure-to-property relationships at the nanoscale. kobv.de

Ligand Exchange Kinetics in Chromic Chloride Complexes

Kinetic Inertness of Chromium(III) Complexes

Chromium(III) complexes are widely recognized for their kinetic inertness, meaning they undergo ligand substitution reactions at relatively slow rates. libretexts.orgnih.govnih.govunige.chlibretexts.org This inertness is in contrast to the lability observed in complexes of many other metal ions, where ligand exchange occurs rapidly. libretexts.org The kinetic inertness of Cr(III) (d³) is attributed primarily to its electronic configuration and the resulting high Crystal Field Stabilization Energy (CFSE) in an octahedral ligand field. libretexts.org

In an octahedral environment, the five d orbitals split into two sets: the lower energy t₂g orbitals and the higher energy eg orbitals. The d³ configuration of Cr(III) results in all three electrons occupying the t₂g orbitals (t₂g³eg⁰). This configuration provides a significant amount of CFSE, which is lost or reduced in the transition state for both dissociative and associative mechanisms. libretexts.orgufrgs.br The high activation energy required to overcome this CFSE barrier contributes significantly to the slow rates of ligand substitution. libretexts.orglibretexts.org

Compared to labile ions with zero CFSE (such as d⁰, high-spin d⁵, and d¹⁰ ions) or those with lower CFSE, Cr(III) complexes exhibit much slower water exchange rates, typically in the range of 10⁻⁶ to 10⁻⁸ s⁻¹. libretexts.orgtumkuruniversity.ac.in This places Cr(III) in the category of substitution-inert metal ions, alongside others like Co³⁺ (low-spin d⁶), Rh³⁺ (d⁶), and Ir³⁺ (d⁶). libretexts.orgrsc.org

Mechanisms of Ligand Substitution in Octahedral Chromium(III) Complexes

Ligand substitution reactions in octahedral complexes can proceed through several mechanisms, broadly classified as dissociative (D), associative (A), and interchange (I). libretexts.orgunige.chresearchgate.net While the extremes of dissociative and associative mechanisms involve distinct intermediates with reduced or increased coordination numbers, respectively, reactions often occur via interchange mechanisms where bond breaking and bond making are concerted. unige.chresearchgate.net For chromium(III) complexes, the prevailing mechanisms are typically discussed in terms of dissociative interchange (Id) and associative interchange (Ia). tumkuruniversity.ac.incapes.gov.bracs.org

Dissociative (D) Mechanisms

A pure dissociative (D) mechanism involves the rate-determining step being the dissociation of a leaving ligand (X) from the hexacoordinate complex (ML₆) to form a five-coordinate intermediate (ML₅), followed by the rapid association of the incoming ligand (Y) with the intermediate. libretexts.orgscribd.comlibretexts.org

ML₆ → ML₅ + X (slow) ML₅ + Y → ML₅Y (fast)

Evidence supporting a dissociative pathway includes the reaction rate being largely independent of the concentration and nature of the incoming ligand (Y). libretexts.orgslideshare.net Steric crowding around the metal center can also favor a dissociative mechanism by destabilizing the six-coordinate ground state. libretexts.org Dissociative mechanisms are typically associated with a positive entropy of activation (ΔS‡) and a positive volume of activation (ΔV‡) due to the increase in disorder and volume upon bond breaking in the transition state. libretexts.orglibretexts.org

While pure dissociative mechanisms are less common for Cr(III), the dissociative interchange (Id) mechanism is considered a possibility in certain cases. capes.gov.bracs.orglibretexts.org In an Id mechanism, bond breaking between the metal and the leaving ligand is more significant in the transition state than bond making with the incoming ligand, but no distinct five-coordinate intermediate is formed. tumkuruniversity.ac.in

Interchange (I) Mechanisms

Interchange (I) mechanisms represent a concerted pathway where the incoming ligand (Y) approaches the metal center as the leaving ligand (X) departs. unige.chresearchgate.net No discrete intermediate with a changed coordination number is formed. unige.chscribd.com Interchange mechanisms are further categorized based on the relative importance of bond breaking and bond making in the transition state.

Associative Interchange (Ia) Mechanisms: In an Ia mechanism, bond formation between the metal and the incoming ligand (Y) is more significant in the transition state than the breaking of the metal-leaving ligand (X) bond. tumkuruniversity.ac.in The rate of reaction shows some dependence on the nature and concentration of the incoming ligand. tumkuruniversity.ac.inwikipedia.org Ia mechanisms are typically characterized by a negative entropy of activation (ΔS‡) and a negative volume of activation (ΔV‡) due to the increase in order and decrease in volume as the incoming ligand associates in the transition state. acs.orgresearchgate.net Studies on the aquation of chromium(III) pentaammine complexes with neutral leaving groups have shown negative activation volumes, supporting an associative interchange mechanism for Cr(III). acs.orgresearchgate.net

Dissociative Interchange (Id) Mechanisms: As discussed in the previous section, in an Id mechanism, bond breaking is more important than bond making in the transition state, although it is still a concerted process without a true intermediate. tumkuruniversity.ac.in The rate is less dependent on the incoming ligand compared to an Ia mechanism. tumkuruniversity.ac.in

For chromium(III) complexes, there is evidence supporting both Ia and Id pathways depending on the specific complex and reaction conditions. nih.govcapes.gov.bracs.orglibretexts.org However, associative interchange (Ia) is often considered more prevalent for Cr(III) compared to the dissociative interchange (Id) often observed for Co(III) complexes. rsc.orgcapes.gov.bracs.orgresearchgate.net

Factors Influencing Ligand Exchange Rates

The rate of ligand exchange in chromium(III) complexes is influenced by several factors, including the nature of the ligands, pH, solvent, and the presence of catalytic species. rsc.orgfiveable.meacs.org

Effect of pH and Solvent

The pH of the solution significantly impacts the speciation of chromium(III) and thus affects ligand exchange rates. In acidic solutions (pH 0-4), Cr(III) primarily exists as the hexaaqua ion, [Cr(H₂O)₆]³⁺. researchgate.netpsu.edu As the pH increases (pH 4-6), hydrolysis occurs, leading to the formation of hydroxo species like [Cr(H₂O)₅(OH)]²⁺ and [Cr(H₂O)₄(OH)₂]⁺. researchgate.netpsu.eduresearchgate.net These hydroxo complexes can undergo ligand substitution at different rates compared to the hexaaqua ion. nih.gov At higher pH (>6), Cr(III) tends to precipitate as Cr(OH)₃(s). researchgate.net

The solvent can also influence ligand exchange rates by affecting the solvation of the complex, the ligands, and the transition state. fiveable.me Polar solvents can stabilize charged intermediates and transition states, potentially influencing the reaction mechanism and rate. fiveable.me For example, simple CrCl₃ salts can dissolve in ethanol (B145695) or water, and the weaker Cr-solvent bonds compared to Cr-Cl bonds allow for substitution of solvent molecules by other ligands. unige.ch

Role of Chromium(II) Catalysis in Labile Exchange

While Cr(III) complexes are generally inert, their ligand exchange rates can be significantly increased in the presence of catalytic amounts of chromium(II). fiveable.meresearchgate.net This phenomenon is known as chromium(II) catalysis and involves a redox-assisted mechanism. fiveable.meresearchgate.net

The catalysis typically proceeds via an inner-sphere electron transfer mechanism, often referred to as the Taube mechanism. In this mechanism, a bridging ligand facilitates the transfer of an electron from the labile Cr(II) species to the inert Cr(III) complex. This electron transfer converts the Cr(III) complex to a labile Cr(II) species and the Cr(II) catalyst to a labile Cr(III) species. The ligands can then rapidly exchange on the labile centers, followed by a reverse electron transfer that regenerates the Cr(II) catalyst and the substituted Cr(III) product. fiveable.me

The presence of even trace amounts of Cr(II) can dramatically increase the observed rate of ligand exchange for Cr(III) complexes, effectively making the reaction "labile" under these conditions. researchgate.net This catalytic effect is particularly important in aqueous solutions and can explain the relatively fast dissolution of otherwise insoluble chromic chloride in the presence of reducing agents that generate Cr(II). researchgate.net

Influence of Secondary Coordination Sphere and Counterions

The reactivity of a metal complex is not solely determined by the primary coordination sphere (the ligands directly bound to the metal center) but can also be significantly influenced by the secondary coordination sphere and the presence of counterions nih.govru.nlnih.govresearchgate.net. The secondary coordination sphere includes solvent molecules, other ions, and functional groups of ligands or surrounding molecules that are not directly bonded to the metal but are in close proximity and can interact with the coordinated ligands or the metal center itself, often through non-covalent interactions like hydrogen bonding or π-π stacking nih.govru.nlnih.govresearchgate.netacs.orgresearchgate.net.

In the context of chromic chloride, when dissolved in water, it forms the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. The water molecules in the second coordination sphere interact with the coordinated water molecules of the primary sphere, primarily through hydrogen bonding acs.orgresearchgate.net. Studies on the water exchange in the second coordination shell of [Cr(H₂O)₆]³⁺ have shown strong hydrogen bonding interactions acs.orgresearchgate.net. This interaction network can play a role in the lability of the coordinated water molecules in the primary sphere, although the water exchange rate on [Cr(H₂O)₆]³⁺ is notably slow researchgate.net.

Counterions, which are ions present in the solution to balance the charge of the complex, can also influence ligand exchange kinetics. They can form outer-sphere ion pairs with the complex, which may affect the charge density around the complex and potentially alter the activation energy for ligand substitution researchgate.netscirp.org. Specific outer-sphere interactions between cationic reactants and counterions of the supporting electrolyte can determine the form of the rate law in some ligand substitution reactions researchgate.net. While detailed studies specifically on the influence of various counterions on the ligand exchange kinetics of simple chromic chloride complexes are less commonly highlighted in general literature compared to other metal systems, the principle of outer-sphere association affecting reactivity is applicable researchgate.netscirp.org. For example, studies on the reaction of Cr(III) with ligands have considered ion pair formation between chromium(III) species and the ligand scirp.org.

Furthermore, in more complex Cr(III) systems involving macrocyclic or chelating ligands, the structure and functional groups of these ligands, extending beyond the immediate coordination to the metal, contribute to the secondary coordination sphere and can significantly impact ligand dissociation rates due to steric effects or specific interactions nih.govru.nl.

Experimental Techniques for Kinetic Studies

Studying the kinetics of ligand exchange in chromium(III) complexes, particularly the characteristically slow reactions, requires appropriate experimental techniques capable of monitoring changes in concentration or species over time.

Stopped-Flow and NMR Techniques

For reactions that are too fast to be followed by conventional manual mixing and standard spectrophotometry, rapid mixing techniques like stopped-flow spectroscopy are employed mdpi.comgla.ac.uk. Stopped-flow involves rapidly mixing two or more reactant solutions and then immediately stopping the flow in an observation cell, allowing for spectroscopic changes (e.g., UV-Vis absorbance or fluorescence) to be monitored over milliseconds to seconds mdpi.comgla.ac.uk. While the simple water exchange on [Cr(H₂O)₆]³⁺ is very slow, stopped-flow UV-Vis spectroscopy has been used to study faster reactions involving chromium, such as the uptake of CO₂ by certain Cr(III) complexes or redox reactions involving chromium species mdpi.comnih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand exchange kinetics, especially for paramagnetic complexes like Cr(III) (which has a spin of 3/2) ru.nlresearchgate.netwhiterose.ac.ukfrontiersin.org. Although the paramagnetic nature can lead to broadened signals, making analysis more complex, it can also provide unique information about the environment and exchange processes of ligands ru.nlwhiterose.ac.uk. Techniques such as variable-temperature NMR, line-shape analysis, and 1D/2D exchange spectroscopy (EXSY) can be used to determine exchange rates and mechanisms nih.govresearchgate.netwhiterose.ac.ukfrontiersin.org. NMR allows for the direct observation of ligand exchange between coordinated and free states in solution researchgate.netwhiterose.ac.uk. While examples of detailed NMR kinetic studies on simple chromic chloride ligand exchange are less prevalent in the immediate search results compared to other metal ions, the principles and techniques are applicable to Cr(III) systems, particularly for complexes with suitable ligands and relaxation properties whiterose.ac.uk.

Quantitative Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a valuable technique for the quantitative investigation of ligand exchange kinetics, particularly for labile ligands and the detection of transient or low-abundance species that might be difficult to observe by traditional spectroscopic methods nih.govru.nlnih.govresearchgate.net. ESI-MS allows for the transfer of ions from solution to the gas phase, where their mass-to-charge ratio can be measured mdpi.comresearchgate.net.

A key approach using ESI-MS for kinetic studies involves the introduction of isotopically labeled ligands to a solution containing the metal complex and unlabeled ligands nih.govru.nlnih.govresearchgate.net. By monitoring the change in the relative intensities of mass signals corresponding to complexes with labeled and unlabeled ligands over time, kinetic parameters can be determined nih.govru.nlnih.govresearchgate.net. This "delayed reactant labeling" (DRL) method has been demonstrated for determining ligand exchange parameters and gaining mechanistic insights nih.govru.nlnih.govresearchgate.net.

While ESI-MS offers high sensitivity, challenges exist in directly correlating the abundance of ions in the gas phase to the concentrations of species in solution due to factors like ionization efficiency and potential fragmentation or adduct formation during the ionization process unige.chresearchgate.net. However, with careful calibration and experimental design, quantitative kinetic data can be obtained nih.govru.nlnih.govresearchgate.net. Although the provided search results showcase the application of quantitative ESI-MS primarily to cobalt complexes, the methodology is being developed and applied to study ligand exchange in various metal systems, suggesting its potential applicability to appropriate chromic chloride systems, especially those involving more labile ligands or complex mixtures nih.govru.nlnih.govresearchgate.netrsc.org. ESI-MS has been used for the speciation of Cr(III)-EDTA complexes in environmental samples, highlighting its capability to detect and identify chromium complexes rsc.org.

Determination of Activation Parameters (ΔS‡, ΔH‡, ΔV‡)

Studying the temperature and pressure dependence of reaction rates allows for the determination of activation parameters: the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the volume of activation (ΔV‡) nih.govresearchgate.netresearchgate.netacs.orglibretexts.orgpsu.edu. These parameters provide crucial information about the transition state of a reaction and can help elucidate the reaction mechanism (associative, dissociative, or interchange) nih.govresearchgate.netresearchgate.netacs.orglibretexts.orgpsu.edu.

The relationship between rate constants and temperature is typically analyzed using the Eyring equation, from which ΔH‡ and ΔS‡ can be obtained nih.govresearchgate.netresearchgate.net. The volume of activation (ΔV‡) is determined from the dependence of the reaction rate on pressure researchgate.netacs.org.

For chromium(III) complexes, activation parameters have been determined for ligand substitution reactions, such as the exchange of water on [Cr(H₂O)₆]³⁺ and the reactions with various organic ligands ub.eduuva.esacs.orgresearchgate.netacs.org. Large positive values of ΔS‡ often suggest a dissociative (D) or interchange dissociative (Id) mechanism, where bond breaking is significant in the transition state nih.govnih.govlibretexts.orgpsu.edu. Negative values of ΔS‡ can indicate an associative (A) or interchange associative (Ia) mechanism, involving bond formation in the transition state researchgate.netpsu.edu. The volume of activation (ΔV‡) is particularly informative regarding changes in solvation and bond formation/breaking during the activation process; positive ΔV‡ values are often associated with dissociative mechanisms, while negative values suggest associative mechanisms researchgate.netacs.orglibretexts.org.

Studies on the water exchange on [Cr(H₂O)₆]³⁺ have reported specific activation parameters (ΔH‡ and ΔS‡) for the second coordination shell water exchange acs.orgresearchgate.net. For ligand substitution reactions of Cr(III) with certain ligands, activation parameters have been consistent with interchange associative (Ia) mechanisms, where both the incoming and outgoing ligands are involved in the transition state uva.esacs.org. For example, positive activation volumes have been reported for some Cr(III) reactions, supporting an associative mode acs.org.

While obtaining comprehensive kinetic data and activation parameters for all types of ligand exchange in simple chromic chloride systems can be challenging due to their inertness, the application of these experimental techniques and the analysis of activation parameters are essential for understanding the detailed mechanisms of the reactions that do occur.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
Chromic Chloride (anhydrous)24808
Chromium(III) Chloride24808
Chromium Trichloride24808
Chromic Chloride Hexahydrate104957
Hexaaquachromium(III) ionN/A*

*Note: The hexaaquachromium(III) ion is a complex ion in solution and does not have a unique PubChem CID in the same way as neutral or salt compounds. The CID for Chromium(III) Chloride refers to the bulk compound.

Data Table Example (Illustrative based on search findings, specific to Cr(III) where available):

While detailed, comprehensive kinetic data tables specifically for simple chromic chloride ligand exchange across various conditions and incoming ligands were not extensively found in the immediate search results, the following table structure illustrates how such data, when available for Cr(III) systems (like water exchange or specific ligand reactions), would be presented, including relevant activation parameters.

ReactionTemperature (°C)Rate Constant (k)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔV‡ (cm³/mol)Mechanism (Proposed)Reference
Water Exchange on [Cr(H₂O)₆]³⁺ (Second Sphere)257.8 x 10⁹ s⁻¹21.3+16.2N/AAssociative acs.orgresearchgate.net
Cr(III) + 2,4-hexanedione (B1211359) (enol form)50(Rate constants vary with pH and specific Cr species)N/AN/AN/AInterchange Associative (Ia) uva.es
Cr(III) + Heptane-3,5-dione (enol form)50(Rate constants vary with pH and specific Cr species)N/AN/AN/AInterchange Associative (Ia)
Ligand Substitution on Cr(III)-aqua complexes by organic molecules(Various)(Various)(Positive values observed)(Positive values observed)(Positive values observed)(Consistent with Ia) ub.eduacs.org

This table includes illustrative data points and findings specific to Cr(III) ligand exchange kinetics found in the search results. It is important to note that the complexity of Cr(III) speciation and reaction pathways can lead to more intricate rate laws and mechanisms depending on the specific ligand, pH, and conditions.

Analytical Methodologies for Chromic Species Determination

Speciation Analysis of Chromium(III) in Complex Matrices

Speciation analysis of chromium(III) in complex matrices is particularly intricate due to the challenges in selectively measuring Cr(III) and the potential for its oxidation or complexation with matrix components speciation.netnih.gov. Organic matter commonly found in environmental samples can bind to Cr(III), altering its speciation and making accurate quantification difficult speciation.net. Additionally, Cr(III) can be oxidized to Cr(VI) in alkaline conditions nih.gov. Therefore, analytical methods for Cr(III) in complex matrices often require careful sample preparation, including extraction procedures and stabilization techniques, to maintain the original species distribution lcms.czspeciation.netnih.gov. Some methods focus on the selective determination of Cr(VI) and then determine Cr(III) by subtracting the Cr(VI) concentration from the total chromium concentration tandfonline.comnih.gov. However, direct speciation methods are preferred.

Spectrophotometric Measurements for Solution Analysis

Spectrophotometry is a widely used technique for the determination of chromium species in solution, particularly Cr(VI). This method often relies on the reaction of Cr(VI) with a chromogenic reagent to form a colored complex that can be quantified by measuring its absorbance at a specific wavelength uw.edu.plub.ac.idcore.ac.uk. A common reagent for Cr(VI) determination is diphenylcarbazide (DPC), which reacts with Cr(VI) in acidic solution to produce a reddish-violet complex with maximum absorbance typically around 540 nm ub.ac.idcore.ac.uk.

Direct UV-Vis spectrophotometric analysis of Cr(VI) in aqueous solutions has also been studied, with absorbance measurements taken at 350 nm at pH ≤ 6 and at 372 nm at pH ≥ 8 amecj.com. The Beer-Lambert law linearity range for direct Cr(VI) analysis can vary with pH, with linearity observed up to 100 mg Cr(VI) L⁻¹ at pH ≤ 6 and up to 25 mg Cr(VI) L⁻¹ at pH ≥ 8 amecj.com. However, direct determination of Cr(VI) is not possible in the pH range of 6 to 8 amecj.com. The presence of other ions, such as iron(II) and iron(III) chlorides, can interfere with spectrophotometric measurements of Cr(VI) by increasing the measured absorbance amecj.com.

For the determination of Cr(III) using spectrophotometry, it is often necessary to oxidize Cr(III) to Cr(VI) first, and then proceed with the Cr(VI) analysis method uw.edu.plcore.ac.uk. For example, Cr(III) can be oxidized to Cr(VI) using potassium permanganate (B83412) in acidic solution, with excess permanganate being destroyed before the addition of the chromogenic reagent uw.edu.plcore.ac.uk. Another spectrophotometric method for Cr(III) involves the formation of a greenish-violet complex with ninhydrin (B49086) in the presence of potassium hydroxide (B78521), with absorbance measured at 375 nm scirp.org. This method has shown a linear calibration curve in the range of 4.8 × 10⁻⁴ to 1.6 × 10⁻² mol/L for Cr(III) scirp.org.

Chromatographic Techniques

Chromatographic techniques, particularly when coupled with sensitive detectors, are powerful tools for chromium speciation analysis as they allow for the separation of different chromium species before detection ajol.infobrooksapplied.comlcms.cztandfonline.comuj.ac.zabrjac.com.br. This separation is crucial for accurate speciation, especially in complex matrices where direct analysis can be hindered by interferences brooksapplied.comlcms.cz.

High-Performance Liquid Chromatography (HPLC) Coupled with Diode-Array Detection (DAD) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Hyphenated techniques like HPLC-DAD/ICP-MS offer the advantage of providing both molecular and elemental information simultaneously from a single injection mdpi.comdntb.gov.uanih.gov. In chromium speciation, HPLC is used to separate Cr(III) and Cr(VI) species. Various stationary phases and mobile phases can be employed depending on the nature of the sample and the specific chromium species being targeted mdpi.comoup.comperkinelmer.com. For instance, ion-pair chromatography using reagents like tetrabutylammonium (B224687) hydroxide (TBAH) has been used with reversed-phase C8 columns for the separation of Cr(III) and Cr(VI) perkinelmer.com. Anion exchange columns are also commonly used for separating Cr(VI) (as chromate (B82759) anion) from Cr(III) ajol.infouj.ac.zaresearchgate.net. Cr(III) often needs to be complexed, for example with EDTA, to form an anionic species that can be separated on an anion exchange column ajol.infolcms.czuj.ac.za.

The separated species are then detected by DAD and ICP-MS. DAD provides molecular information based on the absorption of the species at different wavelengths, which can be useful for detecting complexed chromium species or associated biomolecules mdpi.comdntb.gov.uanih.gov. ICP-MS provides elemental information by measuring the mass-to-charge ratio of the chromium isotopes, offering high sensitivity and selectivity brooksapplied.comlcms.czmdpi.comdntb.gov.uanih.gov. The coupling of HPLC with ICP-MS allows for the accurate quantification of individual chromium species even at trace levels and in complex matrices brooksapplied.comlcms.cz. Detection limits in the low µg/L or ng/mL range have been reported for chromium species using HPLC-ICP-MS lcms.cznih.govrsc.org.

Studies have demonstrated the application of HPLC-DAD/ICP-MS for chromium speciation in various samples, including natural water and biological matrices mdpi.comdntb.gov.uanih.govresearchgate.net. Certified reference materials have been used to validate the accuracy and recovery of these methods mdpi.comdntb.gov.uaresearchgate.net. Challenges in using this technique include optimizing chromatographic separation parameters and minimizing the potential for species interconversion during sample preparation and analysis brjac.com.brperkinelmer.comrsc.org.

Ion Chromatography for Chromium Speciation

Ion chromatography (IC) is a widely used chromatographic technique for the separation of ionic species, making it well-suited for chromium speciation as Cr(III) typically exists as a cation and Cr(VI) as an anion (chromate) ajol.infouj.ac.zabrjac.com.br. IC can be coupled with various detectors, including conductivity detectors, UV-Vis spectrophotometers, and atomic spectrometry techniques like ICP-OES or ICP-MS ajol.infobrooksapplied.comtandfonline.comuj.ac.zanih.gov.

Anion exchange chromatography is commonly employed to separate Cr(VI) from Cr(III). Cr(III) can be retained on a cation exchange column or, more commonly in anion exchange methods, complexed with a chelating agent like EDTA to form an anionic complex that can be separated from Cr(VI) ajol.infolcms.czuj.ac.za. Cation exchange chromatography can also be used, often with gradient elution, to separate Cr(III) and Cr(VI) ajol.infouj.ac.za.

Coupling IC with ICP-MS provides a highly sensitive and selective method for chromium speciation brooksapplied.comlcms.czbrjac.com.brnih.gov. This combination allows for the separation of Cr(III) and Cr(VI) based on their charge, followed by sensitive detection by ICP-MS, which can minimize spectral interferences from the sample matrix brooksapplied.comlcms.cztandfonline.com. Detection limits in the ng/L range have been achieved using IC-ICP-MS for chromium species in water samples lcms.cz.

IC coupled with ICP-OES has also been used for chromium speciation, offering simultaneous separation and determination of Cr(III) and Cr(VI) ajol.infouj.ac.za. Detection limits of 0.05 mg/L for both species have been reported using IC-ICP-OES ajol.info.

Challenges in IC for chromium speciation include potential interferences from other ions in complex matrices and the need for careful control of mobile phase composition and pH to ensure effective separation and prevent species interconversion ajol.infonih.govrsc.org. Sample preparation, such as filtration and preconcentration, may also be necessary depending on the sample matrix and the required detection limits tandfonline.comnih.gov.

Here is a summary of some chromatographic methods for chromium speciation:

TechniqueSeparation MechanismDetection MethodChromium Species DeterminedSample TypesDetection Limits (Examples)NotesSource(s)
IC-ICP-OESAnion ExchangeICP-OESCr(III)-EDTA, Cr(VI)Aqueous0.05 mg/L ajol.infoCr(III) complexed with EDTA; fast analysis ajol.infouj.ac.za
IC-ICP-OESCation ExchangeICP-OESCr(VI), Cr(III)Synthetic Samples0.1 mg/L ajol.infoGradient elution used ajol.infouj.ac.za
IC-ICP-MSAnion ExchangeICP-MSCr(III)-EDTA, Cr(VI)Environmental Waters< 0.2 µg/L nih.govStable Cr(III)-EDTA complex; minimizes Cl- interference nih.gov
IC-ICP-MSAnion ExchangeICP-MSCr(III), Cr(VI)Natural Waters0.05 µg/L (100 µL inj) lcms.czOptimized for high matrix samples; uses reaction cell for interference removal brooksapplied.comlcms.cz
HPLC-UVReversed-Phase C18UV-Vis SpectrometryCr(III)-MDTC, Cr(VI)-MDTCAqueous0.005 µg/L (Cr(III)), 0.007 µg/L (Cr(VI)) oup.comBased on chelation with MDTC; preconcentration by extraction oup.com
HPLC-DAD/ICP-MSAnion ExchangeDAD and ICP-MSCr(III)-EDTA, Cr(VI)Natural Water, Biomolecules-Provides simultaneous molecular and elemental information mdpi.comdntb.gov.uanih.gov
HPLC-ICP-MSIon Pair (C8 column)ICP-MSCr(III), Cr(VI)Water-Fast separation (under 3 mins); uses ion-pair reagent TBAH perkinelmer.com
HPLC-ICP-MSAnion/Cation ExchangeICP-MSCr(III), Cr(VI)Aqueous< 0.5 µg/L rsc.orgUses mixed-mode column set; susceptible to Cr(III) hydrolysis at high pH rsc.org

Laser-Induced Breakdown Spectroscopy (LIBS) for Chromium Determination

Laser-Induced Breakdown Spectroscopy (LIBS) is an analytical technique that uses a high-energy laser pulse to ablate a small amount of sample, creating a plasma researchgate.netspectroscopyonline.comoptica.org. The light emitted from the excited atoms and ions in the plasma is then collected and analyzed to determine the elemental composition of the sample researchgate.netspectroscopyonline.comoptica.org. LIBS offers advantages such as fast analytical speed, non-contact detection, and minimal sample preparation, making it suitable for in-situ and rapid analysis spectroscopyonline.commdpi.com.

LIBS can be used for the determination of total chromium in various matrices, including liquids and solid materials like plant leaves and potatoes researchgate.netoptica.orgmdpi.comhep.com.cn. Studies have investigated the influence of parameters such as laser wavelength, delay time, pulse energy, and lens-to-sample distance on the LIBS signal for chromium detection optica.orgmdpi.com. Different chromium emission lines, such as Cr I at 425.43 nm, 427.48 nm, and 428.97 nm, are commonly used for quantification optica.orgmdpi.comhep.com.cn.

While primarily an elemental analysis technique, LIBS has been explored for chromium speciation by coupling it with preconcentration or separation steps. One approach involves preconcentrating chromium species onto ion exchange polymer membranes before LIBS analysis nih.gov. Cr(III) can be directly removed by cation exchange, while Cr(VI) in the filtrate is reduced to Cr(III) and then concentrated on a second cation exchange membrane, allowing for independent measurement of both species nih.gov. This method has shown the potential for chromium speciation at ng/mL concentrations nih.gov.

Recent developments include the combination of LIBS with ion enrichment chips (IEC-LIBS) for sensitive and rapid detection of different valence states of chromium in water and soil spectroscopyonline.com. This technique utilizes an ion enrichment chip to separate and enrich chromium species before LIBS analysis spectroscopyonline.com.

Challenges in using LIBS for quantitative analysis include matrix effects, which can influence plasma characteristics and emission intensity, and the need for appropriate calibration strategies, such as univariate or multivariate analysis optica.orghep.com.cn.

Here is a summary of some LIBS applications for chromium analysis:

ApplicationSample MatrixFocusKey FindingsSource(s)
Detection of chromium in liquidsWaterTotal Chromium DetectionFeasibility demonstrated; use of double-pulse LIBS can improve signal. researchgate.net
Detection of chromium in rice leavesPlant MaterialTotal Chromium DetectionInvestigated influence of laser wavelength and parameters; 532 nm excitation showed better sensitivity. mdpi.com
Quantitative determination of Cr in inkInkTotal Chromium DetectionUsed ZnO as adsorbent; multivariate calibration (PLS) improved accuracy compared to univariate analysis. hep.com.cn
Quantitative analysis of chromium in potatoesFood ProductTotal Chromium DetectionCoupled with linear multivariate calibration; good agreement with AAS results. optica.org
Speciation of chromium via ion exchange membranesAqueousCr(III) and Cr(VI) SpeciationPreconcentration on cation exchange membranes allows for speciation; potential for ng/mL detection limits. nih.gov
IEC-LIBS for chromium detectionWater, SoilCr(III) and Cr(VI) SpeciationCombines ion enrichment chip with LIBS for sensitive and rapid speciation in complex environmental samples. spectroscopyonline.com

Future Research Directions for Chromic Chloride

Exploration of Novel Synthetic Pathways

Research into chromic chloride continues to explore novel synthetic routes to access the compound and its derivatives with improved efficiency, purity, and control over form (anhydrous vs. hydrated) and particle size. Current methods for preparing anhydrous CrCl₃ can involve hazardous processes, such as the reaction of Cr₂O₃·xH₂O with CCl₄ at high temperatures, which generates toxic phosgene (B1210022) gas. mdpi.com Alternative methods involve reacting CrCl₃·6H₂O with thionyl chloride. mdpi.com

Future research aims to develop greener and safer synthetic approaches. This includes exploring reactions in different solvent systems, utilizing milder reaction conditions, and investigating alternative chromium precursors. For instance, studies have explored the synthesis of chromium(III) complexes using chromium chloride hexahydrate in the presence of metallic zinc or through reactions involving chromium hexacarbonyl. kashanu.ac.iropenmedicinalchemistryjournal.com The synthesis of mixed-metal aggregates and coordination polymers has also been achieved through oxidative substitution reactions of chromium(II) chloride. acs.org

Furthermore, research is ongoing in the synthesis of organochromium reagents derived from chromic chloride for use in selective organic transformations. nih.govthieme-connect.com This includes the generation of nucleophilic chromium acetylides from gem-trichloroalkanes and this compound, which can be used in the synthesis of propargyl alcohols. nih.gov

Design and Characterization of Advanced Chromium(III) Coordination Polymers

Chromium(III) coordination polymers, often synthesized using chromic chloride as a starting material, are a promising area of research due to their potential applications in catalysis, magnetism, and gas adsorption. Future research will focus on the rational design of these polymers with tailored structures and properties. This involves selecting appropriate organic ligands that can coordinate with the Cr³⁺ ion to form desired network structures.

Future work will likely involve the synthesis of multi-dimensional coordination polymers and metal-organic frameworks (MOFs) incorporating chromium(III) centers, exploring their porosity, stability, and functionality for specific applications.

Expanding Catalytic Applications in Sustainable Chemistry

Chromic chloride and chromium-based catalysts have demonstrated utility in various chemical processes, including organic synthesis and polymerization reactions. noahchemicals.comchemiis.comrsc.org Future research will focus on expanding their application in sustainable chemistry. This involves developing catalytic systems that utilize renewable resources, minimize waste generation, and operate under milder conditions.

Chromium(III) chloride acts as a Lewis acid catalyst in various organic transformations. wikipedia.orgnoahchemicals.com Research is ongoing to explore its catalytic activity in reactions relevant to sustainable synthesis, such as CO₂ conversion, biomass transformation, and the production of fine chemicals using environmentally benign processes. rsc.org

The development of heterogeneous chromium catalysts, potentially supported on solid matrices like zeolites or functionalized natural clay particles, is another key area. rsc.orgresearchgate.net Heterogeneous catalysts offer advantages in terms of separation and recyclability, contributing to more sustainable chemical processes. Studies have investigated chromium-based catalysts for the destruction of volatile organic compounds. rsc.org

In-depth Studies on Solution-Phase Reactivity and Speciation Under Extreme Conditions

Understanding the behavior of chromic chloride in solution, particularly under extreme conditions of temperature, pressure, or in the presence of aggressive chemical species, is vital for many applications, including industrial processes and environmental remediation. The dissolution rate of anhydrous chromic chloride in water is notably slow. noaa.gov Its reactivity in solution can be accelerated by the presence of chromium(II). wikipedia.org

Future research will involve in-depth studies using advanced spectroscopic techniques (e.g., EXAFS, XANES), computational modeling, and kinetic studies to elucidate the speciation, reaction mechanisms, and stability of chromium(III) species in complex solutions. This includes investigating the formation of various hydrated and chlorinated chromium(III) complexes and their transformation under different conditions. murdoch.edu.au Research has explored the speciation of chromium(III) complexes under different conditions using computational and experimental methods. murdoch.edu.au

Studies under extreme conditions, such as high temperatures or in highly corrosive environments (e.g., chloride-induced stress corrosion cracking of stainless steel), will provide crucial insights into the long-term behavior and potential degradation pathways of chromium-containing materials. researchgate.net

Development of Chromic Chloride-Based Functional Nanomaterials with Tailored Properties

The synthesis of nanomaterials incorporating chromic chloride opens up possibilities for developing materials with unique optical, electronic, magnetic, and catalytic properties. Future research will focus on controlled synthesis methods to produce chromic chloride-based nanomaterials with tailored sizes, shapes, and surface functionalities.

Chromium oxide nanoparticles have been synthesized using this compound as a precursor. mdpi.comresearchgate.net Research directions include developing novel synthesis routes for chromium(III) chloride nanoparticles or incorporating Cr³⁺ ions into various nanomaterial matrices, such as metal oxides, polymers, or carbon-based materials. mdpi.comdiva-portal.org

Key areas of investigation include exploring the catalytic activity of chromium-based nanoparticles in various reactions, their magnetic properties for spintronic applications, and their potential in sensing or biomedical imaging. Characterization techniques like SEM, TEM, XRD, and spectroscopic methods are essential for understanding the morphology, crystal structure, and properties of these nanomaterials. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling plays a crucial role in understanding the properties and reactivity of chromic chloride and in predicting the behavior of new chromium-based materials. Future research will leverage sophisticated computational techniques to complement experimental studies and guide the design of new compounds and catalysts.

Techniques such as Density Functional Theory (DFT), molecular dynamics simulations, and quantum chemical calculations can provide insights into electronic structure, bonding, reaction pathways, and thermodynamic properties of chromium(III) complexes and materials. murdoch.edu.aursc.orgacs.orgacs.orgmdpi.com Computational modeling has been used to explore the speciation and reactivity of chromium(III) complexes. murdoch.edu.au

Future work will focus on developing more accurate and efficient computational models specifically tailored for chromium chemistry, including the simulation of complex solution-phase phenomena, the prediction of catalytic activity for novel chromium complexes, and the design of new coordination polymers and nanomaterials with desired properties. acs.org Computational studies are also being used in the design of molecular qubits based on transition metal complexes, including chromium. rsc.org

Q & A

Q. What are the optimal synthesis methods for high-purity Chromic Chloride hexahydrate (CrCl₃·6H₂O) in academic research settings?

Methodological Answer: Chromic Chloride hexahydrate is typically synthesized via controlled hydration of anhydrous CrCl₃ under inert atmospheres. Key steps include:

  • Reacting chromium metal or chromium(III) oxide with hydrochloric acid at 80–100°C .
  • Purifying via recrystallization in ethanol/water mixtures to achieve ≥98% purity (USP standards) .
  • Validating hydration state using thermogravimetric analysis (TGA) to confirm 6H₂O stoichiometry .

Q. How can researchers characterize the purity and structural integrity of Chromic Chloride using spectroscopic and crystallographic techniques?

Methodological Answer:

  • XRD : Confirm crystal structure (monoclinic, space group P2₁/c) and compare with ICDD database (PDF#00-024-0537) .
  • FTIR : Identify [Cr(H₂O)₆]³⁺ bands (e.g., ν(OH) at 3450 cm⁻¹, δ(H₂O) at 1630 cm⁻¹) to detect impurities .
  • ICP-OES : Quantify trace metals (e.g., Al³⁺, Fe³⁺) below 0.01% .

Note: Always report detection limits and calibration standards to ensure reproducibility .

Q. What experimental precautions are critical when handling Chromic Chloride to mitigate health risks?

Methodological Answer:

  • Engineering Controls : Use fume hoods for powder handling to limit inhalation (TLV: 0.5 mg/m³ for Cr³⁺ aerosols) .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation .
  • Emergency Protocols : Immediate rinsing with water for 15+ minutes after exposure, followed by medical evaluation for allergic sensitization .

Q. What factors influence the solubility of Chromic Chloride in aqueous and non-aqueous solvents?

Methodological Answer:

  • Aqueous Systems : Solubility increases with temperature (e.g., 58.5 g/100 mL at 20°C vs. 82.1 g/100 mL at 80°C) but decreases in acidic media due to [Cr(H₂O)₆]³⁺ hydrolysis .
  • Non-Aqueous Solvents : Limited solubility in ethanol (<1 g/100 mL); use dimethylformamide (DMF) for ligand-exchange studies .

Advanced Research Questions

Q. How should researchers address contradictions in reported thermodynamic properties (e.g., enthalpy of dissolution) across studies?

Methodological Answer:

  • Systematic Replication : Reproduce experiments using identical hydration states, solvent grades, and calorimetry protocols .
  • Error Analysis : Compare impurity profiles (via ICP-OES) and hydration levels (TGA) to identify confounding variables .
  • Meta-Analysis : Normalize data to standard conditions (e.g., 25°C, 1 atm) and publish raw datasets for cross-validation .

Q. What advanced spectroscopic methods resolve ambiguities in the coordination chemistry of Chromic Chloride solutions?

Methodological Answer:

  • UV-Vis-NIR : Monitor d-d transitions (e.g., ⁴A₂g → ⁴T2g at 575 nm) to assess ligand-field strength .
  • EXAFS : Resolve Cr–Cl vs. Cr–O bond distances in mixed-ligand complexes .
  • EPR : Detect paramagnetic impurities (e.g., Cr²⁺) at concentrations ≥0.1% .

Q. What methodologies enable precise tracking of Chromic Chloride's environmental fate in ecotoxicological studies?

Methodological Answer:

  • Isotopic Labeling : Use ⁵³Cr-enriched CrCl₃ to trace bioaccumulation in aquatic organisms via ICP-MS .
  • Speciation Analysis : Employ ion chromatography (IC) to distinguish Cr³⁺ from Cr(VI) species in soil leachates .

Q. How do hydration state variations impact Chromic Chloride's reactivity in catalytic applications?

Methodological Answer:

  • Anhydrous Form (CrCl₃) : Acts as a Lewis acid catalyst in Friedel-Crafts alkylation but requires strict anhydrous conditions .
  • Hexahydrate Form : Limited catalytic activity due to water ligands; dehydrate in situ under vacuum (10⁻³ Torr) at 150°C to regenerate active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.